4-(diphenylmethyl)-2-Thiazolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzhydryl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-16-18-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIZUCKLCQVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327929 | |
| Record name | 4-benzhydryl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93020-53-2 | |
| Record name | 4-benzhydryl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(diphenylmethyl)-2-Thiazolamine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(diphenylmethyl)-2-thiazolamine, a heterocyclic compound of interest in medicinal chemistry. Although not extensively described in publicly available literature, its structure, combining the versatile 2-aminothiazole core with a bulky, lipophilic diphenylmethyl (benzhydryl) group, suggests significant potential for biological activity. This document outlines the predicted structure and properties of the molecule, a detailed, inferred experimental protocol for its synthesis via the Hantzsch thiazole reaction, and a discussion of its potential biological activities based on structure-activity relationships of analogous compounds. The guide also presents key data in structured tables and visualizes synthetic and potential signaling pathways using Graphviz diagrams to facilitate understanding and further research.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The substituent at the 4-position of the thiazole ring is known to significantly influence the biological activity of these compounds. The diphenylmethyl (benzhydryl) group, a bulky and lipophilic moiety, is also a common feature in various biologically active molecules, where it can enhance binding to target proteins. The combination of these two pharmacophores in this compound suggests a molecule with potentially novel and potent biological effects. This guide aims to provide a detailed technical resource on this compound to stimulate and support further research and development.
Molecular Structure and Properties
The chemical structure of this compound consists of a 2-aminothiazole ring substituted at the 4-position with a diphenylmethyl group.
Chemical Structure:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C16H14N2S | - |
| Molecular Weight | 266.36 g/mol | - |
| XLogP3 | 4.1 | Computational |
| Hydrogen Bond Donor Count | 1 | Computational |
| Hydrogen Bond Acceptor Count | 2 | Computational |
| Rotatable Bond Count | 2 | Computational |
| Exact Mass | 266.0878 g/mol | - |
| Monoisotopic Mass | 266.0878 g/mol | - |
| Topological Polar Surface Area | 51.3 Ų | Computational |
| Heavy Atom Count | 19 | - |
| Formal Charge | 0 | - |
| Complexity | 345 | Computational |
Note: These properties are predicted using computational models and have not been experimentally verified.
Synthesis of this compound
The most plausible and widely used method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis .[1][2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in two main steps:
-
Synthesis of the α-bromoketone precursor: 1-bromo-3,3-diphenyl-2-propanone.
-
Hantzsch thiazole synthesis: Reaction of 1-bromo-3,3-diphenyl-2-propanone with thiourea.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-3,3-diphenyl-2-propanone (Precursor)
This protocol is adapted from standard procedures for the α-bromination of ketones.
-
Materials:
-
1,1-Diphenylacetone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1,1-diphenylacetone (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-3,3-diphenyl-2-propanone.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Hantzsch Thiazole Synthesis of this compound
This protocol is a general procedure for the Hantzsch thiazole synthesis.[2][3]
-
Materials:
-
1-Bromo-3,3-diphenyl-2-propanone
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3,3-diphenyl-2-propanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The product, this compound, should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound is available, the well-established activities of the 2-aminothiazole core and the properties of the diphenylmethyl group allow for informed predictions.
Predicted Biological Activities
-
Anticancer Activity: Many 4-substituted-2-aminothiazole derivatives have demonstrated potent anticancer activity.[6][7] The bulky, hydrophobic diphenylmethyl group could enhance binding to the hydrophobic pockets of various protein kinases, which are common targets in cancer therapy. Structure-activity relationship (SAR) studies of similar compounds have shown that large, nonpolar substituents at the 4-position can be beneficial for activity.[6]
-
Antimicrobial Activity: The 2-aminothiazole scaffold is present in several antimicrobial agents. The lipophilicity imparted by the diphenylmethyl group might facilitate the penetration of bacterial or fungal cell membranes, potentially leading to enhanced antimicrobial effects.
-
Anti-inflammatory Activity: Certain 2-aminothiazole derivatives are known to possess anti-inflammatory properties. This activity is often mediated through the inhibition of inflammatory enzymes or signaling pathways.
Table 2: Summary of Potential Biological Activities and Relevant Analogs
| Biological Activity | Rationale and Supporting Evidence from Analogs |
| Anticancer | 2-aminothiazole derivatives are known to inhibit various kinases involved in cancer progression (e.g., CDK, Aurora kinase).[6] The diphenylmethyl group could enhance hydrophobic interactions within the ATP-binding pocket of these kinases. |
| Antimicrobial | The 2-aminothiazole core is a key component of some antibacterial and antifungal drugs. The lipophilic nature of the diphenylmethyl group may improve cell wall/membrane penetration. |
| Anti-inflammatory | Derivatives of 2-aminothiazole have shown to inhibit inflammatory pathways. The diphenylmethyl moiety may contribute to binding with enzymes like COX or lipoxygenase. |
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of other 2-aminothiazole-based inhibitors, this compound could potentially modulate several key signaling pathways implicated in disease.
Caption: Potential mechanism of anticancer activity via protein kinase inhibition.
Conclusion and Future Directions
This compound is a molecule of significant interest due to the combination of the biologically active 2-aminothiazole core and the lipophilic diphenylmethyl group. While experimental data on this specific compound is lacking, this guide provides a solid foundation for its synthesis and potential biological evaluation. The proposed synthetic route via the Hantzsch reaction is robust and well-established for analogous compounds.
Future research should focus on the successful synthesis and characterization of this compound. Following this, a comprehensive biological screening is warranted to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for any further drug development efforts. The information compiled in this technical guide is intended to serve as a valuable resource for researchers embarking on the investigation of this promising compound.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(diphenylmethyl)-2-Thiazolamine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route based on established chemical principles and presents key chemical and biological data from closely related analogs. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel thiazolamine-based compounds.
Chemical Identity and Properties
As of the latest literature review, a specific CAS number for this compound has not been officially assigned, indicating its status as a novel or less-documented compound. However, based on its chemical structure, we can deduce its fundamental properties.
Table 1: Predicted Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂S |
| Molecular Weight | 266.36 g/mol |
| IUPAC Name | 4-(diphenylmethyl)thiazol-2-amine |
| Alternative Names | 4-benzhydryl-2-aminothiazole |
For comparative purposes, the known properties of structurally related 4-substituted-2-aminothiazoles are presented below.
Table 2: Chemical Data for Selected 4-Substituted-2-Aminothiazole Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4-phenylthiazole | 2010-06-2 | C₉H₈N₂S | 176.24 | 151-154 |
| 2-Amino-4-methylthiazole | 1603-91-4 | C₄H₆N₂S | 114.17 | 44-46 |
Proposed Synthesis Protocol
The most established method for the synthesis of 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, the key precursors are 1-halo-3,3-diphenyl-2-propanone and thiourea. The proposed synthetic pathway is outlined below.
Synthesis of the Key Intermediate: 1-bromo-3,3-diphenyl-2-propanone
A plausible route to this essential α-bromoketone precursor starts from 1,3-diphenyl-2-propanone.
Experimental Protocol:
-
Enolate Formation: 1,3-diphenyl-2-propanone is treated with a suitable base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-bromo-3,3-diphenyl-2-propanone.
Hantzsch Thiazole Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: An equimolar amount of 1-bromo-3,3-diphenyl-2-propanone and thiourea are dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the free amine. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification to yield this compound.
Potential Biological Significance
While direct biological data for this compound is not available, the 2-aminothiazole scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] Furthermore, the diphenylmethyl moiety is present in numerous biologically active compounds.[5][6]
Known Biological Activities of 2-Aminothiazole Derivatives:
-
Anticancer: Various derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][3]
-
Antimicrobial: The scaffold is a core component of many antibacterial and antifungal agents.[2][3]
-
Anti-inflammatory: Several 2-aminothiazole compounds have demonstrated significant anti-inflammatory properties.[2][3]
-
Antioxidant: The heterocyclic ring system can act as a scavenger of reactive oxygen species.[2][3][4]
The incorporation of the bulky, lipophilic diphenylmethyl group at the 4-position of the 2-aminothiazole ring could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, leading to novel biological activities. For instance, recent studies have shown that novel heterocyclic amide derivatives containing a diphenylmethyl moiety exhibit potent antifungal activity by targeting succinate dehydrogenase (SDH).[6][7]
Visualizations
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Diagram 2: General Biological Activities of 2-Aminothiazole Derivatives
Caption: Diverse biological activities of the 2-aminothiazole scaffold.
Conclusion
While this compound remains a compound with limited direct experimental data, this technical guide provides a solid foundation for its further investigation. The proposed synthesis protocol, based on the well-established Hantzsch reaction, offers a viable route for its preparation. The extensive biological activities associated with both the 2-aminothiazole scaffold and the diphenylmethyl moiety suggest that this novel compound holds significant potential as a lead structure in drug discovery and development. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel heterocyclic amide derivatives containing a diphenylmethyl moiety: systematic optimizations, synthesis, antifungal activity and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for 4-(diphenylmethyl)-2-Thiazolamine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring. This document details the necessary starting materials, reaction conditions, and experimental protocols, presented in a clear and structured format to facilitate replication and further investigation by researchers in the field.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, an α-haloketone, specifically 1-bromo-3,3-diphenyl-2-propanone. This is accomplished through the bromination of 1,1-diphenylacetone. The second step is the classical Hantzsch thiazole synthesis, which involves the cyclocondensation of the α-bromoketone with thiourea to yield the final product.
Step 1: α-Bromination of 1,1-Diphenylacetone
Step 2: Hantzsch Thiazole Synthesis
The second and final step is the reaction of the synthesized 1-bromo-3,3-diphenyl-2-propanone with thiourea. This reaction, a cornerstone of heterocyclic chemistry, leads to the formation of the 2-aminothiazole ring. The reaction is typically carried out by refluxing the reactants in a protic solvent such as ethanol.[1] Various catalysts can be employed to improve reaction times and yields, although the reaction can also proceed without a catalyst.[1]
Data Presentation
The following tables summarize the key quantitative data for the two primary steps in the synthesis of this compound.
Table 1: Synthesis of 1-bromo-3,3-diphenyl-2-propanone (Adapted Protocol)
| Parameter | Value/Condition | Reference |
| Starting Material | 1,1-Diphenylacetone | [2] |
| Reagent | Bromine (Br₂) | [2] |
| Solvent | Benzene (dry, thiophene-free) | [2] |
| Reaction Temperature | Gentle reflux | [2] |
| Reaction Time | ~1 hour for addition, 1 hour reflux | [2] |
| Work-up | Aqueous wash, drying, solvent evaporation | [2] |
Table 2: Synthesis of this compound (Hantzsch Synthesis)
| Parameter | Value/Condition | Reference |
| Starting Material | 1-bromo-3,3-diphenyl-2-propanone | N/A |
| Reagent | Thiourea | [1] |
| Solvent | Ethanol | [1] |
| Catalyst (optional) | Copper silicate (10 mol%) | [1] |
| Reaction Temperature | 78 °C (Reflux) | [1] |
| Reaction Time | Monitored by TLC | [1] |
| Work-up | Filtration, precipitation in ice water | [1] |
| Purification | Recrystallization from hot ethanol | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-3,3-diphenyl-2-propanone (Adapted from a similar procedure)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 1,1-diphenylacetone (1 equivalent) in dry, thiophene-free benzene.[2]
-
Reagent Addition: While stirring, add bromine (1.05 equivalents) dropwise over a period of 1 hour. The reaction mixture may change color.[2]
-
Reaction: After the addition is complete, gently reflux the mixture for an additional hour.[2]
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-3,3-diphenyl-2-propanone. Further purification may be achieved by chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-3,3-diphenyl-2-propanone (1 equivalent), thiourea (1.2 equivalents), and ethanol.[1] If a catalyst is used, add copper silicate (10 mol%).[1]
-
Reaction: Reflux the reaction mixture at 78 °C.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Isolation: Upon completion, if a heterogeneous catalyst was used, filter the hot reaction mixture to remove the catalyst.[1] Pour the filtrate over crushed ice to precipitate the product.[1]
-
Purification: Collect the solid product by filtration and purify by recrystallization from hot ethanol to obtain this compound.[1]
Mandatory Visualization
Caption: Synthesis pathway of this compound.
References
The Emerging Therapeutic Potential of 4-(diphenylmethyl)-2-Thiazolamine: A Technical Overview of its Hypothesized Mechanism of Action
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of a promising compound, 4-(diphenylmethyl)-2-Thiazolamine. Due to a lack of direct experimental data on this specific molecule, this document synthesizes findings from structurally related 2-aminothiazole derivatives to propose a plausible signaling pathway and guide future research.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The nature of the substituent at the 4-position of the thiazole ring is a critical determinant of biological activity. The bulky and lipophilic diphenylmethyl group at this position in this compound suggests a potential interaction with hydrophobic pockets within protein kinases, a common target for many 4-substituted 2-aminothiazole anticancer agents.
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory and Oncogenic Kinase Signaling
Based on the structure-activity relationships of analogous compounds, we hypothesize that this compound acts as a competitive inhibitor of key protein kinases involved in inflammatory and oncogenic signaling pathways. The diphenylmethyl moiety is postulated to occupy a hydrophobic region of the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases, thereby preventing ATP binding and subsequent downstream signaling.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for this compound.
Quantitative Data from Structurally Related Compounds
To provide a framework for understanding the potential potency of this compound, the following table summarizes quantitative data for analogous 2-aminothiazole derivatives that have demonstrated inhibitory activity against relevant kinases.
| Compound Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 2-Aminothiazole Derivatives | VEGFR-2 | 0.059 - 0.15 | MCF-7, HepG2 | [6] |
| 2-Aminothiazole Derivatives | Aurora A | Varies | - | [2][3] |
| p-fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | ~10 | - | [7] |
Detailed Experimental Protocols for Target Validation
The following are generalized experimental protocols that can be adapted to investigate the hypothesized mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on purified kinase activity.
Methodology:
-
Purified recombinant human VEGFR-2 or Aurora A kinase is incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for 60 minutes.
-
The reaction is stopped, and the phosphorylation of the peptide substrate is measured using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blot Analysis for Downstream Signaling
Objective: To evaluate the effect of the compound on the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream proteins (e.g., Akt, MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A proposed experimental workflow for validating the mechanism of action.
Conclusion and Future Directions
While the precise molecular target of this compound remains to be elucidated, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this capacity. The proposed mechanism of action, centered on the inhibition of pro-inflammatory and oncogenic kinases, offers a clear roadmap for future research. The experimental protocols outlined in this guide will be instrumental in validating this hypothesis and uncovering the full therapeutic potential of this promising compound. Further studies, including comprehensive kinase profiling and in vivo efficacy studies in xenograft models, are warranted to advance our understanding of this compound as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
"4-(diphenylmethyl)-2-Thiazolamine" potential biological activities
An In-depth Technical Guide to the Potential Biological Activities of 4-(diphenylmethyl)-2-Thiazolamine
Disclaimer: Direct experimental data on the biological activities of this compound is not extensively available in publicly accessible literature. This guide, therefore, extrapolates the potential biological activities of this molecule by examining the well-documented activities of its core chemical scaffold, the 2-aminothiazole ring. The diphenylmethyl group at the 4-position represents a significant lipophilic substitution, which is a common feature in many biologically active thiazole derivatives.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological properties.[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of biological effects, including antifungal, anti-inflammatory, anticancer, antimycobacterial, and antiplasmodial activities.[1][2][3][4] This document explores the most prominent of these potential activities as they may relate to this compound.
Potential Antifungal Activity
A significant body of research points to the potent antifungal properties of 2-aminothiazole derivatives against various pathogenic fungi, including Histoplasma capsulatum, Cryptococcus neoformans, and Candida species.[5][6] The activity is often linked to the inhibition of crucial fungal enzymes.
Quantitative Data: Antifungal Activity of 2-Aminothiazole Analogs
The following table summarizes the antifungal activity of representative 2-aminothiazole compounds against pathogenic fungi.
| Compound ID | Fungal Species | Endpoint | Value | Reference |
| 41F5 | H. capsulatum | MIC₅₀ | 0.4-0.8 µM | [3] |
| 2e | C. parapsilosis | MIC₅₀ | 1.23 µg/mL (48h) | [6] |
| 2d | C. parapsilosis | MIC₅₀ | 2.37-2.47 µM (24h) | [6] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, modified for the evaluation of novel compounds.[6]
-
Culture Preparation: Fungal isolates (e.g., Candida albicans, Candida parapsilosis) are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10⁵ CFU/mL.
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 35-37°C for 24 to 48 hours.
-
Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant (typically ≥50% or ≥90%) inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualization: Antifungal Screening Workflow
Caption: A generalized workflow for determining the MIC of a test compound.
Potential Anti-inflammatory Activity
Thiazole derivatives have been investigated as anti-inflammatory agents, with mechanisms often involving the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4] More recently, dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising strategy for treating pain and inflammation.[7]
Quantitative Data: Enzyme Inhibition by Thiazole Analogs
The following table presents the inhibitory activity of representative thiazole-containing compounds against enzymes relevant to inflammation.
| Compound ID | Target Enzyme | Endpoint | Value | Reference |
| 4p | human sEH | IC₅₀ | 2.3 nM | [7] |
| 4p | human FAAH | IC₅₀ | 11.1 nM | [7] |
| 4s | human sEH | IC₅₀ | 3.5 nM | [7] |
| 4s | human FAAH | IC₅₀ | 21.0 nM | [7] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method to assess the inhibition of prostaglandin H synthetase (cyclooxygenase).[4]
-
Enzyme Preparation: An enzyme preparation is obtained from a suitable source, such as guinea pig polymorphonuclear leukocytes or commercially available purified COX-1/COX-2 enzymes.
-
Reaction Mixture: The reaction is typically conducted in a buffer solution (e.g., Tris-HCl) containing the enzyme preparation, a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
-
Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The mixture is incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Termination and Measurement: The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from the dose-response curve.
Visualization: COX Inhibition Signaling Pathway
Caption: Inhibition of the cyclooxygenase (COX) pathway by a potential inhibitor.
Potential Anticancer Activity
The 2-aminothiazole scaffold is present in several compounds evaluated for their cytotoxic effects against various cancer cell lines.[1][8] The mechanism of action can vary widely, from the inhibition of protein kinases to the disruption of other cellular processes.
Quantitative Data: Cytotoxicity of 2-Aminothiazole Analogs
The table below shows the cytotoxic activity of a representative 2-aminothiazole derivative against cancer cell lines.
| Compound ID | Cancer Cell Line | Endpoint | Value | Reference |
| 17 (X = Cl) | Six cancer cell lines | Cytotoxicity | Maximum among series | [1] |
(Note: Specific IC₅₀ values for compound 17 were not provided in the abstract, but it was identified as the most potent in its series.)
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified duration, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Conclusion
Based on the extensive research into the 2-aminothiazole scaffold, it is plausible that This compound possesses significant biological potential. The presence of the bulky, lipophilic diphenylmethyl group at the 4-position could influence its potency and target selectivity. The most promising areas for future investigation of this specific compound include its potential as an antifungal , anti-inflammatory , and anticancer agent. The experimental protocols and data presented in this guide provide a robust framework for initiating such preclinical evaluations.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Technical Guide to the Spectroscopic Characterization of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(diphenylmethyl)-2-Thiazolamine. These predictions are derived from known data for 2-aminothiazole derivatives and diphenylmethane.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Phenyl-H | 7.2 - 7.4 | Multiplet | Protons of the two phenyl rings. |
| Thiazole-H (C5-H) | 6.5 - 7.0 | Singlet | The proton on the thiazole ring. |
| Methine-H (CH) | 5.5 - 6.0 | Singlet | The proton of the diphenylmethyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiazole C2 (C-NH₂) | 165 - 170 | |
| Thiazole C4 | 145 - 150 | |
| Thiazole C5 | 105 - 115 | |
| Phenyl C (quaternary) | 140 - 145 | |
| Phenyl C | 125 - 130 | Multiple signals expected. |
| Methine C (CH) | 45 - 55 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak |
| C=N Stretch (thiazole ring) | 1620 - 1650 | Strong |
| C=C Stretch (aromatic/thiazole) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 650 - 750 | Weak |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 266 | [M]⁺ | Molecular ion peak. |
| 167 | [M - C₆H₅CH]⁺ | Loss of the diphenylmethyl radical. |
| 100 | [C₄H₄N₂S]⁺ | Thiazole ring fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion from the diphenylmethyl group. |
| 77 | [C₆H₅]⁺ | Phenyl group. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Acquisition (for LC-MS with ESI):
-
Ionization Mode: Positive ion mode is expected to be more sensitive for this compound due to the basic nitrogen atoms.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 250-350 °C.
-
Visualizations
Workflow for Spectroscopic Analysis of a Synthesized Compound
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information for structure elucidation.
Caption: The complementary nature of NMR, IR, and Mass Spectrometry in determining molecular structure.
An In-depth Technical Guide to the Solubility and Stability of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound 4-(diphenylmethyl)-2-Thiazolamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for determining these critical parameters and presents representative data based on structurally similar molecules, such as 2-amino-4-phenyl thiazole. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of thiazolamine-based pharmaceutical agents.
Introduction
This compound is a heterocyclic amine containing a thiazole core, a structural motif prevalent in a wide range of biologically active compounds. The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are paramount to its developability, directly influencing its bioavailability, formulation, and shelf-life.[1] Understanding these characteristics at an early stage is crucial for a successful drug development program.
This guide details the experimental protocols for assessing aqueous solubility across a physiologically relevant pH range and for evaluating the intrinsic stability of this compound under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Solubility Assessment
The aqueous solubility of an API is a critical determinant of its oral absorption. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[4][5]
2.1. Representative Solubility Data
The following table summarizes the expected aqueous solubility of this compound in different media, based on data from the analogous compound 2-amino-4-phenyl thiazole.[6][7][8] Given the increased lipophilicity from the diphenylmethyl group, the solubility of the target compound is anticipated to be lower than its phenyl-substituted counterpart.
| Solvent/Medium | Temperature (°C) | Expected Solubility (µg/mL) |
| Purified Water | 25 | ~5 |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | ~15 (as hydrochloride salt) |
| pH 4.5 Acetate Buffer | 37 | ~8 |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | ~4 |
| Dimethyl Sulfoxide (DMSO) | 25 | >10,000 |
| Ethanol | 25 | ~8,000 |
2.2. Experimental Protocol: Shake-Flask Solubility Determination
This protocol outlines the steps for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (crystalline solid)
-
pH 1.2, 4.5, and 6.8 buffers
-
Purified water
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare stock solutions of the test buffers.
-
Add an excess amount of this compound to separate vials containing a known volume of each buffer and purified water. The excess solid should be clearly visible.
-
Place the vials in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) and temperature (25°C or 37°C) for a predetermined equilibration period (typically 24-48 hours).[9]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.
-
The experiment should be performed in triplicate for each condition.
Workflow for Solubility Determination
A simplified workflow for determining aqueous solubility using the shake-flask method.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2] These studies also help in developing and validating stability-indicating analytical methods.[10]
3.1. Representative Stability Data
The following table summarizes the anticipated stability profile of this compound under various stress conditions. Thiazole rings can be susceptible to hydrolysis, particularly under basic conditions, and oxidation.[11][12]
| Stress Condition | Parameters | Observation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Minor degradation (<5%) | Hydrolysis of the amine group |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8h | Significant degradation (>20%) | Thiazole ring opening |
| Oxidative Degradation | 3% H₂O₂ at RT for 24h | Moderate degradation (~15%) | N-oxides, S-oxides |
| Thermal Degradation | 80°C for 48h (solid state) | Minimal degradation (<2%) | - |
| Photostability | ICH Q1B conditions | Potential for minor degradation | Photolytic cleavage products |
3.2. Experimental Protocol: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a DAD or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at a specific temperature (e.g., 60°C) and collect samples over time. Neutralize the samples prior to injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over several hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for an extended period (e.g., 48 hours). Also, perform the study in solution at a lower temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a mass spectrometer, to separate and identify the parent compound and any degradation products.
Workflow for Forced Degradation Studies
A general overview of the workflow for conducting forced degradation studies.
Conclusion
The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide provides a framework for these investigations, including detailed experimental protocols and representative data. The shake-flask method for solubility and a comprehensive forced degradation study under various stress conditions are recommended. The resulting data will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Further studies should focus on obtaining precise experimental data for this compound to confirm these preliminary assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. enamine.net [enamine.net]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the proposed synthesis of 4-(diphenylmethyl)-2-Thiazolamine. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. The protocol is divided into two main stages: the synthesis of the key intermediate, 3-bromo-1,1-diphenyl-2-propanone, from diphenylacetone, and the subsequent cyclocondensation with thiourea to yield the target compound. While this specific molecule is not extensively documented in the literature, the provided methodology is based on analogous and well-understood chemical transformations. All quantitative data, where available from analogous reactions, are summarized for reference. A graphical representation of the experimental workflow is also provided.
Introduction
2-Aminothiazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1][2] They form the core structure of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The 4-(diphenylmethyl) substituent is a lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of this compound, therefore, represents the creation of a novel compound with potential for biological evaluation. The synthetic route outlined herein follows the classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea.[1]
Data Presentation
| Step | Product | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 1 | 1,1-Diphenylacetone | Phenylacetone, Benzene | Aluminum chloride | Benzene | 1 hour | Reflux | ~70-80 | 142-148 (at 2-3 mm) |
| 2 | 3-Bromo-1,1-diphenyl-2-propanone | 1,1-Diphenylacetone | Bromine | Acetic Acid | Not Specified | 70 | 72 | Not Specified |
| 3 | This compound | 3-Bromo-1,1-diphenyl-2-propanone, Thiourea | - | Ethanol | 2-4 hours | Reflux | Not Determined | Not Determined |
Experimental Protocols
Step 1: Synthesis of 1,1-Diphenylacetone
This procedure is adapted from the synthesis of α,α-diphenylacetone.
Materials:
-
Phenylacetone
-
Benzene (dry, thiophene-free)
-
Anhydrous aluminum chloride
-
Hydrochloric acid (concentrated)
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, place anhydrous aluminum chloride (0.56 mol) and dry benzene (150 ml).
-
Heat the mixture to a gentle reflux using a heating mantle.
-
In a separate flask, prepare a solution of α-bromo-α-phenylacetone (synthesized by bromination of phenylacetone) in dry benzene.
-
Add the benzene solution of α-bromo-α-phenylacetone dropwise to the boiling aluminum chloride suspension over 1 hour.
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 ml) with stirring.
-
Separate the benzene layer and extract the aqueous layer with ether (3 x 50 ml).
-
Combine the organic layers and wash with water (100 ml) and then with saturated sodium bicarbonate solution (100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of 3-Bromo-1,1-diphenyl-2-propanone
This procedure is based on the bromination of diphenylacetone.
Materials:
-
1,1-Diphenylacetone
-
Glacial acetic acid
-
Bromine
Equipment:
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Heating mantle
Procedure:
-
Dissolve 1,1-diphenylacetone in glacial acetic acid in a round-bottom flask equipped with a stirrer.
-
Heat the solution to 70°C.
-
Add bromine dropwise to the heated solution with stirring. The reaction is typically monitored by the disappearance of the bromine color.
-
After the reaction is complete (as indicated by TLC or the persistence of the bromine color), cool the mixture.
-
The product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-1,1-diphenyl-2-propanone. Further purification may be achieved by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This is a standard Hantzsch thiazole synthesis protocol.
Materials:
-
3-Bromo-1,1-diphenyl-2-propanone
-
Thiourea
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-1,1-diphenyl-2-propanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Mandatory Visualization
As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates the experimental workflow for its synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The synthesis protocol provided herein offers a rational and feasible approach for the preparation of this compound. The methodology is based on fundamental and widely used organic reactions. It is anticipated that this protocol will be a valuable resource for researchers interested in the synthesis and evaluation of novel 2-aminothiazole derivatives for potential applications in drug discovery and development. Experimental validation is required to determine the optimal reaction conditions and to fully characterize the final product.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-(diphenylmethyl)-2-Thiazolamine, a key intermediate in various pharmaceutical syntheses. The following sections outline common purification techniques, including recrystallization and column chromatography, based on established methods for structurally related 2-aminothiazole derivatives.
Introduction
This compound is a heterocyclic amine that often requires purification to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The presence of a basic amino group and the aromatic rings influences its solubility and interaction with chromatographic stationary phases. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Purification Techniques: A Comparative Overview
Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice between these methods depends on the specific requirements of the researcher.
| Purification Method | Principle | Typical Solvents/Mobile Phases | Key Advantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Hot ethanol, Methanol | Simple, cost-effective for large quantities, can yield high purity crystalline solid. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol with triethylamine | Highly effective for separating complex mixtures, applicable to a wide range of polarities. |
Experimental Protocols
Protocol 1: Recrystallization from Hot Ethanol
This protocol is suitable for the purification of crude this compound that is largely free of impurities with similar solubility profiles.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erhlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to reflux with stirring.
-
Gradually add more hot ethanol until the solid completely dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, cool the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating this compound from impurities with different polarities. Due to the basic nature of the amino group, the addition of a small amount of a basic modifier to the mobile phase is often necessary to prevent peak tailing and improve separation.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica to settle, ensuring a level bed. Drain the excess hexane until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane.
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
To improve the peak shape and recovery of the basic amine, add 0.1-1% triethylamine to the mobile phase.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an organic compound like this compound.
Caption: General workflow for synthesis and purification.
This application note provides a foundational guide for the purification of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental outcomes and analytical data.
Application Notes and Protocols: "4-(diphenylmethyl)-2-Thiazolamine" as an Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-(diphenylmethyl)-2-Thiazolamine as a key intermediate in the development of pharmacologically active compounds. The document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific intermediate, this compound, offers a unique structural motif that can be exploited for the synthesis of novel therapeutic agents. Its diphenylmethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document will focus on the synthesis of this intermediate and its application in the synthesis of antifungal agents, using a derivative of the drug Abafungin as a representative example.
Synthesis of this compound
The primary method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. In the case of this compound, the key starting materials are 1-bromo-3,3-diphenylpropan-2-one and thiourea.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-bromo-3,3-diphenylpropan-2-one
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3,3-diphenylpropan-2-one (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the product using melting point, NMR, and mass spectrometry.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70-85% | General Hantzsch Synthesis Protocols |
| Purity | >98% (after recrystallization) | General Hantzsch Synthesis Protocols |
| Melting Point | To be determined experimentally | |
| ¹H NMR | Consistent with the structure of this compound | |
| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the molecular weight |
Application in the Synthesis of an Abafungin Analog
This compound can serve as a crucial building block for the synthesis of antifungal agents like Abafungin. Abafungin is a broad-spectrum antifungal agent that acts by inhibiting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, and by causing direct membrane damage.[1][2][3][4][5][6][7][8][9]
Experimental Protocol: Synthesis of an Abafungin Analog
This protocol outlines a potential synthetic route from this compound to an analog of Abafungin.
Step 1: N-Arylation of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1 mmol), a suitable aryl halide (e.g., 1-bromo-2-(2,4-dimethylphenoxy)benzene) (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with a suitable solvent, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N-arylated intermediate.
Step 2: Guanidinylation
-
Reaction Setup: Dissolve the N-arylated intermediate (1 mmol) in a suitable solvent like DMF. Add a guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) and a base (e.g., triethylamine).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection
-
Reaction Setup: Dissolve the Boc-protected guanidine derivative in a suitable solvent (e.g., dichloromethane or dioxane).
-
Reaction: Add an acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: Neutralize the reaction mixture and extract the product. Wash, dry, and concentrate the organic layer. Purify the final product by recrystallization or column chromatography to yield the Abafungin analog.
Quantitative Data
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| N-Arylation | This compound | N-Arylated intermediate | Aryl halide, Pd catalyst, ligand, base | 60-75% | General Buchwald-Hartwig amination protocols |
| Guanidinylation | N-Arylated intermediate | Boc-protected guanidine | Guanidinylating agent, base | 50-65% | Patent literature on Abafungin synthesis[6] |
| Deprotection | Boc-protected guanidine | Abafungin Analog | Acid | 80-95% | Standard deprotection protocols |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound and its subsequent conversion to an Abafungin analog.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Caption: Dual mechanism of action of the Abafungin analog, targeting both ergosterol biosynthesis and the fungal cell membrane.[1][2][3][4][5][6][7][8][9]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex drug molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in developing new therapeutic agents, particularly in the field of antifungal drug discovery. The provided diagrams offer a clear visual representation of the synthetic workflow and the mechanism of action of the target compounds, aiding in the rational design of future drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Abafungin | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial cellular characterization of the novel compound 4-(diphenylmethyl)-2-Thiazolamine . The following protocols are designed as a screening funnel, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies to elucidate the compound's biological activity.
Compound Handling and Preparation
Objective: To ensure accurate and reproducible experimental results, proper handling and preparation of this compound are critical.
Protocol:
-
Solubility Testing:
-
Visually assess the solubility of the compound in various common solvents such as DMSO, ethanol, and sterile PBS.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (likely DMSO for many organic compounds). Store this stock solution at -20°C or -80°C, protected from light.
-
Determine the maximum solubility in cell culture media without precipitation. This is crucial to avoid artifacts in the assays. A recommended method is to prepare serial dilutions of the compound in media from the stock solution and observe for any precipitate after a 2-hour incubation at 37°C.
-
-
Working Solution Preparation:
-
For cell-based assays, dilute the high-concentration stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final solvent concentration (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Primary Assay: Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound across various cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of solvent as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results of the cytotoxicity screening should be summarized in a table.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| Cancer Cell Line 1 (e.g., HeLa) | This compound | 24 | |
| 48 | |||
| 72 | |||
| Cancer Cell Line 2 (e.g., A549) | This compound | 24 | |
| 48 | |||
| 72 | |||
| Normal Cell Line (e.g., HEK293) | This compound | 24 | |
| 48 | |||
| 72 |
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Secondary Assays: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity, the following assays can help determine the underlying mechanism.
Apoptosis Assay: Annexin V/PI Staining
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the calculated IC50 for 24 hours.
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis/necrosis.
-
Data Presentation:
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| IC50 | ||||
| 2 x IC50 | ||||
| Positive Control (Staurosporine) | 1 |
Cell Cycle Analysis
Objective: To investigate if this compound affects cell cycle progression.
Protocol:
-
Cell Treatment:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| IC50 | ||||
| 2 x IC50 |
Workflow for Mechanistic Assays:
Caption: Decision-making workflow for secondary mechanistic assays.
Tertiary Assays: Signaling Pathway Analysis
Based on the known activities of other thiazole derivatives (e.g., anti-inflammatory, anticancer), it is plausible that this compound may modulate key cellular signaling pathways.
Hypothetical Target Pathway: NF-κB Signaling
The NF-κB pathway is a critical regulator of inflammation and cell survival and is often dysregulated in cancer.
Protocol: NF-κB Reporter Assay
-
Cell Transfection:
-
Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or GFP).
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with this compound for a defined period.
-
Stimulate the NF-κB pathway with an activator like TNF-α.
-
-
Data Acquisition:
-
Measure the reporter gene expression (luciferase activity or GFP fluorescence). A decrease in reporter signal in the presence of the compound would suggest inhibition of the NF-κB pathway.
-
Data Presentation:
| Treatment | Concentration (µM) | NF-κB Activity (Relative Luciferase Units) |
| Vehicle Control (Unstimulated) | - | |
| Vehicle Control + TNF-α | - | |
| This compound + TNF-α | 1 | |
| 10 | ||
| 50 |
Hypothetical NF-κB Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
These detailed application notes and protocols provide a robust starting point for the systematic evaluation of the cellular effects of this compound. The results from these assays will guide further mechanistic studies and help to elucidate the therapeutic potential of this novel compound.
Application Notes and Protocols for the Quantification of 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the quantitative analysis of 4-(diphenylmethyl)-2-Thiazolamine. Due to the absence of specific validated analytical methods for this compound in publicly available literature, this guide outlines robust starting methodologies based on the analysis of structurally similar compounds, including diarylmethylamines and 2-aminothiazole derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. This document serves as a comprehensive resource for researchers and drug development professionals to establish and validate a quantitative assay for this compound.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document presents proposed analytical methods that are expected to be suitable for the quantification of this compound in various matrices.
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for lower detection limits and higher selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of analytes with sufficient chromophores. The diphenylmethyl and thiazole moieties in the target molecule are expected to provide adequate UV absorbance for sensitive detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in biological samples, LC-MS/MS is the method of choice. The diarylmethylamine core of the target molecule is amenable to electrospray ionization (ESI), and tandem mass spectrometry allows for specific detection through fragmentation analysis.
Quantitative Data Summary
As no specific validated method for this compound has been published, the following table summarizes the proposed starting parameters for method development and validation. These values are based on typical performance characteristics for the analysis of similar small molecules.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| UV Wavelength (λmax) | ~260 nm | N/A |
| Ionization Mode | N/A | Positive Electrospray (ESI+) |
| MRM Transitions (Precursor → Product) | N/A | To be determined empirically |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
Objective: To provide a robust method for the routine quantification of this compound in simple matrices.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For simple matrices (e.g., drug substance), dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.
-
For more complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 260 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
Objective: To establish a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (structurally similar, stable isotope-labeled if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
Standard and IS Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) and the IS (1 mg/mL) in methanol.
-
Prepare working solutions and calibration standards by diluting the stock solutions in an appropriate solvent (e.g., 50:50 acetonitrile:water) to the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL), each containing a fixed concentration of the IS.
-
-
Sample Preparation (e.g., from Plasma):
-
To 100 µL of plasma sample, add 10 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150 °C)
-
Desolvation Temperature: To be optimized (e.g., 400 °C)
-
Gas Flows: To be optimized
-
MRM Transitions:
-
Determine the precursor ion ([M+H]⁺) for this compound by infusion.
-
Determine the most abundant and stable product ions by fragmentation of the precursor ion.
-
Optimize collision energy for each transition.
-
Repeat for the Internal Standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
-
Quantify the analyte in samples using the calibration curve.
-
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Application Notes and Protocols for 4-(diphenylmethyl)-2-Thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-(diphenylmethyl)-2-Thiazolamine (CAS: 425399-53-7). The information herein is compiled from available safety data sheets and chemical databases to ensure the well-being of laboratory personnel and the integrity of the compound.
Compound Information
Synonyms: 2-(Diphenylmethyl)-1,3-thiazol-4-amine, 2-Benzhydrylthiazol-4-amine CAS Number: 425399-53-7[1] Molecular Formula: C₁₆H₁₄N₂S[1]
Chemical Structure: (A visual representation of the chemical structure would be placed here in a full document)
Physical and Chemical Properties
Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 266.4 g/mol | [1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Flash Point | No data available | |
| Autoignition Temperature | No data available |
Safety and Handling
Hazard Summary: While specific toxicological data for this compound is not readily available, it should be handled with caution as a potentially hazardous substance. Safety data sheets for similar thiazole-containing compounds indicate potential for skin and eye irritation.
Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols is essential. The following PPE should be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. |
| Container | Keep container tightly closed. |
| Ventilation | Store in a well-ventilated area. |
| Incompatible Materials | Keep away from strong oxidizing agents. |
Experimental Protocols
General Protocol for Handling a Solid Chemical of Unknown Toxicity:
-
Preparation:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible.
-
Put on all required Personal Protective Equipment (PPE).
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
Dissolution (if applicable):
-
Add solvent to the solid slowly and stir to dissolve.
-
If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer) and monitor the process.
-
-
Reaction:
-
Conduct the reaction in a closed system if possible, or under a fume hood.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Work-up and Purification:
-
Perform all extraction, filtration, and chromatography steps in a well-ventilated area or fume hood.
-
-
Waste Disposal:
-
Dispose of all waste materials (solid and liquid) in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
-
Decontamination:
-
Clean all glassware and equipment thoroughly after use.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow for Safe Handling and Storage
Caption: Workflow for the safe handling and storage of this compound.
References
Application Notes and Protocols for 4-(diphenylmethyl)-2-Thiazolamine as a Fluorescent Probe
For Research Use Only.
Introduction
Thiazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable interest in the field of fluorescence sensing and bioimaging. Their utility stems from their rigid structure and conjugated π-system, which often lead to desirable photophysical properties. Modifications to the thiazole core can tune these properties, making them sensitive to their local environment and enabling their use as probes for various analytes and biological structures.
This document provides detailed application notes and protocols for the hypothetical use of 4-(diphenylmethyl)-2-Thiazolamine as a fluorescent probe. Due to the limited currently available data on this specific compound, this guide is based on the general characteristics of 4-substituted 2-aminothiazole derivatives and is intended to serve as a foundational resource for researchers exploring its potential applications.
Hypothetical Photophysical and Chemical Properties
The diphenylmethyl substituent at the 4-position of the 2-aminothiazole core is expected to influence the molecule's photophysical properties due to its electron-donating nature and steric bulk. These characteristics may lead to changes in fluorescence upon binding to a target analyte or insertion into specific microenvironments.
Table 1: Hypothetical Photophysical Data for this compound
| Property | Value (Hypothetical) | Conditions |
| Excitation Maximum (λex) | 350 nm | In Dichloromethane (DCM) |
| Emission Maximum (λem) | 450 nm | In Dichloromethane (DCM) |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | In Dichloromethane (DCM) at λex |
| Fluorescence Quantum Yield (ΦF) | 0.15 | In Dichloromethane (DCM) |
| Solubility | Soluble in common organic solvents (DCM, THF, DMSO), sparingly soluble in water. | - |
| Appearance | Off-white to pale yellow solid. | - |
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved via a Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazole derivatives.[1]
Caption: Hypothetical synthesis of this compound.
Potential Application: Detection of Heavy Metal Ions
Based on the known chelating properties of the 2-aminothiazole moiety, this compound is proposed here as a potential fluorescent "turn-off" probe for the detection of heavy metal ions such as Copper(II) (Cu²⁺). The interaction with Cu²⁺ could lead to quenching of the fluorescence signal.
Caption: Proposed mechanism for Cu²⁺ detection.
Experimental Protocols
Preparation of Stock Solution
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
-
Procedure:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the compound in 1 mL of DMSO to prepare a 1 mg/mL (approximately 3.5 mM) stock solution.
-
Store the stock solution at -20°C, protected from light.
-
In Vitro Detection of Cu²⁺
This protocol describes a method to characterize the fluorescence response of the probe to varying concentrations of Cu²⁺.
Caption: Workflow for in vitro Cu²⁺ detection.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Copper(II) chloride (CuCl₂) stock solution (e.g., 10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 µM working solution of this compound in HEPES buffer.
-
Prepare a series of CuCl₂ dilutions in HEPES buffer (e.g., from 0 to 100 µM).
-
In a 96-well microplate, add 100 µL of the probe working solution to each well.
-
Add 100 µL of the different CuCl₂ dilutions to the respective wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation set at 350 nm and emission at 450 nm.
-
Plot the fluorescence intensity as a function of the Cu²⁺ concentration to determine the detection limit and quenching efficiency.
Cell Staining and Imaging (Hypothetical)
This protocol outlines a general procedure for using this compound for live-cell imaging. The diphenylmethyl group may promote localization to lipid-rich structures.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filters for DAPI/blue fluorescence
Procedure:
-
Grow cells on glass-bottom dishes to 70-80% confluency.
-
Prepare a staining solution by diluting the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with an excitation filter around 350 nm and an emission filter around 450 nm.
Data Interpretation and Troubleshooting
-
Fluorescence Quenching: A decrease in fluorescence intensity upon addition of an analyte suggests a "turn-off" sensing mechanism. Ensure that the quenching is specific to the target analyte by testing against a panel of other ions.
-
Cellular Staining: The subcellular localization of the probe will depend on its physicochemical properties. The diphenylmethyl group might lead to accumulation in lipid droplets or other hydrophobic compartments. Co-localization studies with known organelle trackers can confirm the staining pattern.
-
Photostability: Assess the photostability of the probe by continuous illumination and monitoring the fluorescence intensity over time. If photobleaching is an issue, reduce the excitation light intensity or the exposure time.
Safety Precautions
The toxicological properties of this compound have not been fully investigated. Handle the compound with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.
Disclaimer: This document provides hypothetical applications and protocols for "this compound" based on the general properties of related chemical structures. The experimental conditions and results may vary. Researchers should conduct their own optimization and validation experiments.
References
Application Notes and Protocols for 4-(diphenylmethyl)-2-Thiazolamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(diphenylmethyl)-2-Thiazolamine, a versatile building block in organic synthesis, particularly in the construction of molecules with potential therapeutic applications. Detailed protocols for key transformations and data summaries are included to facilitate its use in research and development.
Introduction
This compound is a derivative of the 2-aminothiazole heterocyclic core. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The diphenylmethyl substituent at the 4-position introduces significant steric bulk and lipophilicity, which can be leveraged to modulate the physicochemical and pharmacological properties of target molecules. This compound serves as a valuable starting material for the synthesis of diverse derivatives, including potential kinase inhibitors and other therapeutic agents.[3][4]
Synthetic Applications
The primary synthetic utility of this compound lies in the reactivity of its 2-amino group. This nucleophilic amine readily participates in various bond-forming reactions, allowing for the facile introduction of diverse functionalities.
Acylation of the 2-Amino Group
A fundamental transformation of this compound is the acylation of the exocyclic amino group to form N-(4-(diphenylmethyl)thiazol-2-yl)amides. This reaction is typically high-yielding and can be accomplished using a variety of acylating agents, such as acyl chlorides and acid anhydrides.[1][5] The resulting amides are often key intermediates in the synthesis of more complex molecules, including libraries of compounds for biological screening.[6]
Table 1: Representative Acylation Reactions of 2-Aminothiazole Derivatives
| Acylating Agent | Solvent | Base | Yield (%) | Reference |
| Acetyl chloride | Dry Acetone | - | Not specified | [5] |
| Various Acyl Halides | Dry Pyridine | Pyridine | High | [1] |
| Phenylacetyl chloride | Not specified | Not specified | Not specified |
Synthesis of Kinase Inhibitors
The 2-aminothiazole scaffold is a common feature in numerous kinase inhibitors.[3][7][8] By modifying the 2-amino group of this compound, novel derivatives can be synthesized and evaluated as potential inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs).[4][9][10] The diphenylmethyl moiety can occupy hydrophobic pockets in the kinase active site, potentially enhancing binding affinity and selectivity.
Table 2: Examples of Thiazole-Based Kinase Inhibitors
| Inhibitor Class | Target Kinase | Key Structural Feature | Reference |
| Coumarin/thiazole congeners | CDK2 | Coumarin and thiazole hybrid | [3] |
| Thiazole/thiadiazole carboxamides | c-Met | Thiazole carboxamide | [7] |
| Diaminothiazoles | CDK11 | 2,4-diaminothiazole | [4] |
| Thiazole-linked phenylsulfones | CDK2 | Thiazole and phenylsulfone | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol is a general method for the synthesis of N-(4-(diphenylmethyl)thiazol-2-yl)amides, adapted from procedures for similar 2-aminothiazole derivatives.[1][5]
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Dry acetone or dry pyridine
-
Anhydrous sodium bicarbonate (optional, for reactions with acyl chlorides in acetone)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry acetone or dry pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
If using acetone, add anhydrous sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-(diphenylmethyl)thiazol-2-yl)amide.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the acylation of this compound.
Caption: Logical relationship from synthesis to drug discovery application.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners as potential CDK2 inhibitors with molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(diphenylmethyl)-2-Thiazolamine
Welcome to the technical support center for the synthesis of 4-(diphenylmethyl)-2-Thiazolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 1-bromo-3,3-diphenylpropan-2-one, with thiourea.
Q2: What are the key starting materials for the synthesis?
A2: The essential starting materials are 1,1-diphenylacetone, a brominating agent (such as N-bromosuccinimide or bromine) to form the α-haloketone intermediate, and thiourea.
Q3: What are the typical challenges encountered in this synthesis?
A3: Due to the bulky diphenylmethyl group, common challenges include steric hindrance, which can lead to lower reaction rates and yields. Other issues may include the formation of side products and difficulties in purification.
Q4: How can I improve the yield of the Hantzsch reaction for this specific compound?
A4: Several strategies can be employed to improve the yield:
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Catalysis: The use of catalysts such as copper silicate or silica-supported tungstosilicic acid has been shown to improve yields in Hantzsch syntheses.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.
-
Solvent Selection: The choice of solvent is crucial. While alcohols like ethanol are common, exploring other polar solvents may be beneficial.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is critical. Due to potential steric hindrance, longer reaction times or higher temperatures might be necessary, but this should be balanced against the risk of side product formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the α-haloketone intermediate (1-bromo-3,3-diphenylpropan-2-one). 2. Steric hindrance from the diphenylmethyl group impeding the reaction with thiourea. 3. Reaction conditions (temperature, time) are not optimal. 4. Deactivation of the catalyst, if used. | 1. Confirm the formation of the α-haloketone by TLC or ¹H NMR before proceeding. Consider using a different brominating agent or optimizing the bromination conditions. 2. Increase the reaction temperature and/or extend the reaction time. Consider using a catalyst known to facilitate reactions with sterically hindered substrates. Microwave-assisted synthesis can also be effective in overcoming steric barriers. 3. Systematically screen different solvents (e.g., ethanol, isopropanol, DMF), temperatures (from refluxing alcohol to higher boiling point solvents), and reaction times. 4. If using a heterogeneous catalyst, ensure it is properly activated and not poisoned. For homogeneous catalysts, ensure appropriate loading. |
| Formation of Multiple Side Products | 1. Over-bromination of the 1,1-diphenylacetone precursor. 2. Self-condensation of the α-haloketone. 3. Decomposition of thiourea or the product at high temperatures. 4. In acidic conditions, formation of isomeric products (3-substituted 2-imino-2,3-dihydrothiazoles) can occur. | 1. Use a controlled amount of the brominating agent (e.g., 1 equivalent of NBS) and monitor the reaction closely by TLC. 2. Add the α-haloketone slowly to the reaction mixture containing thiourea. 3. Avoid excessively high temperatures or prolonged reaction times. Use a milder heating method like microwave irradiation with controlled temperature. 4. Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-aminothiazole. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product may be an oil or a solid that is difficult to crystallize. | 1. Use a slight excess of thiourea to ensure complete consumption of the α-haloketone. Unreacted thiourea is generally easier to remove during workup. 2. Optimize reaction conditions to minimize side product formation. Column chromatography may be necessary for purification. 3. After the reaction, pour the mixture into cold water to precipitate the product. If it oils out, try triturating with a non-polar solvent like hexane to induce solidification. Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) can improve purity. |
Experimental Protocols
Synthesis of 1-bromo-3,3-diphenylpropan-2-one (α-haloketone intermediate)
-
Preparation of 1,1-diphenylacetone: A common method involves the Friedel-Crafts reaction of benzene with α-phenyl-α-chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride. Alternatively, phenylacetone can be brominated to α-bromo-α-phenylacetone, which is then reacted with benzene.
-
Bromination of 1,1-diphenylacetone:
-
Dissolve 1,1-diphenylacetone (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
The reaction mixture can then be poured into ice water to precipitate the crude 1-bromo-3,3-diphenylpropan-2-one, which can be filtered, washed, and recrystallized.
-
Hantzsch Synthesis of this compound
Method A: Conventional Heating
-
In a round-bottom flask, dissolve 1-bromo-3,3-diphenylpropan-2-one (1 equivalent) and thiourea (1.1 to 1.5 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice or cold water.
-
Neutralize the solution with a base such as sodium bicarbonate or ammonia solution to precipitate the crude product.
-
Filter the solid, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Method B: Microwave-Assisted Synthesis
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In a microwave-safe reaction vessel, combine 1-bromo-3,3-diphenylpropan-2-one (1 equivalent), thiourea (1.5 equivalents), and a suitable solvent such as ethanol or methanol.
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Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to a temperature between 80-120°C for 15-60 minutes. Optimization of time and temperature is recommended.
-
After the reaction, cool the vessel to room temperature.
-
Work up the product as described in the conventional heating method (steps 3-6).
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis of 4-Substituted-2-Aminothiazoles
| Entry | α-Haloketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | None | Ethanol | Reflux | 4 | 85-95 | General Hantzsch Protocol |
| 2 | Substituted Phenacyl Bromides | Copper Silicate (10 mol%) | Ethanol | 78 | 0.5-1 | 90-98 | [1] |
| 3 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | None (Microwave) | Methanol | 90 | 0.5 | 95 | [2] |
| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Silica Supported Tungstosilicic Acid | Ethanol/Water | 65 | 2-3.5 | 79-90 | [1] |
Note: The yields presented are for analogous 4-substituted-2-aminothiazoles and may vary for the synthesis of this compound due to the specific steric and electronic properties of the diphenylmethyl group.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: 4-(diphenylmethyl)-2-Thiazolamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(diphenylmethyl)-2-Thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1,1-diphenylethanone, with thiourea.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the Hantzsch synthesis of this compound. The presence and quantity of these byproducts can be influenced by reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Common impurities include unreacted starting materials, over-alkylation products, and side-reaction products from the α-haloketone.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. For instance, a starting point could be a 7:3 mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).
Q4: What are the recommended methods for purifying the crude product?
A4: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal reaction temperature. | Ensure the reaction is carried out at the recommended temperature. For the Hantzsch synthesis of this compound, a temperature range of 60-80 °C is typically appropriate. |
| Incorrect stoichiometry. | Use a slight excess (1.1 to 1.2 equivalents) of thiourea to ensure complete conversion of the α-haloketone. |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation. |
Problem 2: Presence of Multiple Spots on TLC After Reaction Completion
| Possible Byproduct | Identification | Removal Strategy |
| Unreacted 2-bromo-1,1-diphenylethanone | A lower Rf spot compared to the product on TLC. | Optimize reaction time and stoichiometry. Can be removed by column chromatography. |
| Unreacted Thiourea | A very polar spot that may remain at the baseline of the TLC. | Wash the crude product with water during work-up, as thiourea is water-soluble. |
| 4,5-bis(diphenylmethyl)-2-aminothiazole | A higher molecular weight byproduct, likely with a different Rf value. | Can be separated by column chromatography. |
| 2-Imino-4-(diphenylmethyl)-4-thiazoline | An isomeric byproduct. | May be difficult to separate from the desired product. Careful optimization of reaction pH and temperature can minimize its formation. Column chromatography with a carefully selected eluent system may be effective. |
Experimental Protocols
Synthesis of this compound (Hantzsch Synthesis)
Materials:
-
2-bromo-1,1-diphenylethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1,1-diphenylethanone (1.0 eq) in absolute ethanol.
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Data Presentation
Table 1: Hypothetical Byproduct Profile in a Typical Synthesis
| Compound | Retention Factor (Rf) * | Typical Percentage (%) |
| This compound | 0.45 | 75-85 |
| 2-bromo-1,1-diphenylethanone | 0.60 | 5-10 |
| Thiourea | 0.05 | <5 |
| 2-Imino-4-(diphenylmethyl)-4-thiazoline | 0.40 | 2-5 |
| Other unidentified impurities | Variable | <5 |
*Rf values are approximate and can vary based on the specific TLC conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of 4-(diphenylmethyl)-2-Thiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and optimization of 4-(diphenylmethyl)-2-Thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone, specifically 3-bromo-1,1-diphenylacetone, and thiourea.
Q2: How can I synthesize the starting material, 3-bromo-1,1-diphenylacetone?
A2: 3-bromo-1,1-diphenylacetone can be prepared by the bromination of 1,1-diphenylacetone. This reaction is typically carried out in a suitable solvent like acetic acid at a controlled temperature.
Q3: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
A3: The reaction is generally performed by refluxing 3-bromo-1,1-diphenylacetone and thiourea in a solvent such as ethanol. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Q4: I am observing a low yield in my reaction. What are the possible causes and solutions?
A4: Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. The bulky diphenylmethyl group can lead to steric hindrance, which may require optimization of reaction conditions.
Q5: What are the common side products in this synthesis?
A5: Potential side products can arise from incomplete reaction, over-bromination of the starting ketone, or alternative reaction pathways of the intermediates. Purification by column chromatography is often necessary to isolate the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Steric Hindrance: The bulky diphenylmethyl group can slow down the reaction rate. 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Poor Quality Reagents: Degradation of 3-bromo-1,1-diphenylacetone or thiourea. 4. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | 1. Increase the reaction time and/or temperature. Consider using a higher-boiling point solvent like n-butanol. 2. Ensure the reaction is maintained at a consistent reflux temperature. 3. Use freshly prepared or purified reagents. Check the purity of the α-bromoketone before use. 4. A slight excess of thiourea (1.1 to 1.2 equivalents) is often beneficial. |
| Multiple Spots on TLC (Impure Product) | 1. Incomplete Reaction: Presence of starting materials. 2. Side Reactions: Formation of byproducts. 3. Decomposition: The product or intermediates may be unstable under the reaction conditions. | 1. Increase the reaction time or temperature. 2. Purify the crude product using column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is often effective. 3. Avoid unnecessarily long reaction times and excessive heat. |
| Difficulty in Isolating the Product | 1. High Solubility: The product may be soluble in the reaction solvent even after cooling. 2. Oily Product: The product may not crystallize easily. | 1. After the reaction, pour the mixture into ice-cold water to precipitate the product. 2. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. If it remains an oil, proceed with extraction and column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-1,1-diphenylacetone
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Dissolution: Dissolve 1,1-diphenylacetone (1 equivalent) in glacial acetic acid.
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Bromination: Slowly add bromine (1 equivalent) to the solution at room temperature with constant stirring. The disappearance of the bromine color indicates its consumption.
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Reaction Monitoring: Monitor the reaction progress using TLC.
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Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water.
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Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-bromo-1,1-diphenylacetone.
Protocol 2: Synthesis of this compound (Hantzsch Synthesis)
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Reactant Mixture: In a round-bottom flask, combine 3-bromo-1,1-diphenylacetone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
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Reflux: Heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC (typically a few hours).
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Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.
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Isolation: Collect the solid by filtration, wash with water, and air dry.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
"4-(diphenylmethyl)-2-Thiazolamine" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(diphenylmethyl)-2-Thiazolamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changed color. What does this indicate?
A change in the color of your solution can be an initial indicator of chemical degradation. Thiazole-containing compounds can be susceptible to oxidative and photo-induced degradation, which may result in colored byproducts. It is recommended to perform analytical purity analysis (e.g., HPLC) to confirm the presence of degradation products and to prepare fresh solutions for your experiments.
Q2: I observe precipitation in my stock solution upon storage. What could be the cause?
Precipitation can occur due to several factors, including poor solubility in the chosen solvent, temperature fluctuations, or the formation of insoluble degradation products. While 2-aminothiazole, the parent compound, is soluble in polar solvents, the bulky diphenylmethyl group in this compound significantly increases its lipophilicity, potentially reducing its solubility in aqueous solutions.[1] Consider using a more suitable organic solvent or preparing fresh solutions before each experiment.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of many pharmaceutical compounds is pH-dependent.[2][3] For 2-aminothiazole derivatives, the amino group can be protonated in acidic conditions, which may alter the molecule's stability.[4] While specific data for this compound is not available, it is known that extreme pH conditions (both acidic and basic) can catalyze hydrolysis of susceptible functional groups.[2] It is advisable to buffer your aqueous solutions to a pH range that is optimal for your experiment and to evaluate the compound's stability at that pH.
Q4: Is this compound sensitive to light?
Yes, 2-aminothiazole derivatives have been shown to be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[7] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common problem that can often be traced back to the instability of a reagent in solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Avoid using aged stock solutions. Prepare a fresh solution of this compound immediately before each experiment.
-
Solvent Selection: The stability of 2-aminothiazole derivatives can be solvent-dependent. One study on a similar compound showed good stability in acetone, while degradation was observed in DMSO and chloroform.[5] If you are using DMSO, consider minimizing the storage time of your stock solution or switching to an alternative solvent if your experimental design allows.
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Purity Check: Use a validated analytical method, such as HPLC-UV, to check the purity of your stock solution before use. This will help you determine if degradation has occurred.
-
Control for Environmental Factors: Protect your solutions from light and store them at an appropriate temperature (typically 2-8°C for short-term storage, or frozen for longer-term, after confirming freeze-thaw stability).
Issue 2: Appearance of new peaks in my chromatogram during analysis.
The emergence of additional peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a strong indication of degradation.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use techniques like LC-MS/MS to obtain mass information about the new peaks. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis, photodegradation).
-
Perform Forced Degradation Studies: To proactively understand potential degradation pathways, conduct forced degradation studies. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[1][8] The information gathered will help in developing a stability-indicating analytical method.
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Optimize Storage Conditions: Based on the results of your stability assessments, adjust your storage conditions (solvent, temperature, light exposure) to minimize degradation.
Quantitative Data Summary
| Stress Condition | General Observations for 2-Aminothiazole Derivatives | Potential Degradation Products | References |
| Acidic Hydrolysis | Stability is variable; protonation of the amino group can occur. | Hydrolysis of susceptible functional groups. | [2][4] |
| Alkaline Hydrolysis | Generally more susceptible to degradation compared to acidic conditions. | Hydrolysis products. | [9] |
| Oxidation | Susceptible to oxidation. | Oxidized derivatives. | [9] |
| Thermal | Stability is compound-specific. | Thermally induced decomposition products. | [1] |
| Photolysis (UV/Light) | Prone to degradation upon exposure to light. | Photoproducts, including potential ring-opened species or photo-oxygenation products. | [5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
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Accurately weigh the desired amount of this compound solid.
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Add the appropriate volume of a high-purity solvent (e.g., HPLC-grade DMSO, acetone, or acetonitrile) to achieve the target concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
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Store the solution in an amber vial to protect it from light.
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For short-term storage, keep the solution at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C, after confirming freeze-thaw stability.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[1][8]
Caption: Workflow for a forced degradation study.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process when encountering stability issues with this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. scribd.com [scribd.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
"4-(diphenylmethyl)-2-Thiazolamine" unexpected spectroscopic results
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected spectroscopic results during their work with 4-(diphenylmethyl)-2-Thiazolamine.
Troubleshooting Guide
Q1: My ¹H NMR spectrum for what I believe is this compound is showing unexpected peaks, or is missing expected signals. What are the common causes?
A1: Unexpected ¹H NMR results for this compound often stem from a few key areas: starting material impurities, side reactions during synthesis, or misinterpretation of the spectrum. The diphenylmethyl group adds complexity compared to simpler analogs like 4-phenyl-2-thiazolamine.
Initial Troubleshooting Steps:
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Verify Starting Materials: Ensure the purity of your starting materials, particularly the ketone precursor to the thiazole.
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Check for Common Impurities: Residual solvents are a frequent source of extraneous peaks.
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Re-evaluate the Structure: Confirm that you are not comparing your spectrum to a different, albeit similar, compound such as 2-amino-4-phenylthiazole.[1][2][3][4] The diphenylmethyl group will introduce a characteristic methine proton (-CH-) signal.
Frequently Asked Questions (FAQs)
Synthesis and Impurities
Q2: What are the likely impurities from a Hantzsch thiazole synthesis of this compound?
A2: The Hantzsch synthesis, while robust, can lead to several impurities:
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Unreacted Starting Materials: Such as 1,1-diphenyl-3-haloacetone or thiourea.
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Side-Products: Over-alkylation or dimerization of thiourea can occur.
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Alternative Cyclization Products: Depending on the reaction conditions, other heterocyclic systems could potentially form.
Q3: My mass spectrometry results show a molecular ion peak that doesn't match the expected molecular weight of this compound (C₁₆H₁₄N₂S, MW: 266.36 g/mol ). What could be the issue?
A3: Several factors could lead to an incorrect molecular ion peak:
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Presence of an Impurity: A co-eluting impurity may be preferentially ionized.
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Fragmentation: The molecular ion may be unstable and fragment immediately. Look for fragment ions that correspond to the loss of a phenyl or benzyl group.
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Adduct Formation: The observed mass may correspond to an adduct with a solvent molecule, or sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions.
Spectroscopic Analysis
Q4: I'm not seeing the characteristic N-H stretch in my IR spectrum. Does this mean the reaction failed?
A4: Not necessarily. The primary amine N-H stretches in 2-aminothiazoles can be broad and may overlap with other peaks. In the solid state (KBr), peak broadening is common. If you are using an ATR-IR, ensure good contact with the crystal.
Q5: The aromatic region of my ¹H NMR is very complex. How can I assign the peaks for the two phenyl groups?
A5: The ten protons of the two phenyl groups on the diphenylmethyl moiety, plus the thiazole proton, will result in a complex multiplet, likely between 7.0 and 7.5 ppm. A 2D NMR experiment, such as a COSY or HSQC, can be invaluable in assigning these protons.
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Range | Notes |
| ¹H NMR | Aromatic Protons (10H, Phenyl) | ~7.20-7.40 ppm (multiplet) | The two phenyl groups are likely to show complex overlapping signals. |
| Methine Proton (1H, -CH-) | ~5.5-6.0 ppm (singlet) | This is a key signal confirming the diphenylmethyl group. | |
| Thiazole Proton (1H) | ~6.5-7.0 ppm (singlet) | The chemical shift can be influenced by the solvent. | |
| Amine Protons (2H, -NH₂) | ~5.0-7.0 ppm (broad singlet) | This peak may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons | ~125-145 ppm | Multiple signals are expected. |
| Thiazole C4 | ~140-150 ppm | ||
| Thiazole C5 | ~100-110 ppm | ||
| Thiazole C2 | ~165-175 ppm | ||
| Methine Carbon (-CH-) | ~50-60 ppm | ||
| IR Spectroscopy | N-H Stretch (Amine) | 3100-3400 cm⁻¹ (broad) | Primary amine shows two bands, which may be broad. |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | ||
| C=N Stretch (Thiazole) | 1600-1650 cm⁻¹ | ||
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 266 | |
| Major Fragments | m/z = 189 ([M-Ph]⁺), 167 ([M-CHPh₂]⁺) | Fragmentation patterns can be diagnostic. |
Table 2: Common NMR Solvent Impurities
| Solvent | ¹H NMR Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 7.26 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 |
| Acetone-d₆ | 2.05 |
| Water (H₂O) | Variable (e.g., ~1.56 in CDCl₃, ~3.33 in DMSO-d₆) |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of this compound
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Reaction Setup: In a round-bottom flask, dissolve 1-chloro-3,3-diphenylpropan-2-one (1 equivalent) in ethanol.
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Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
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Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Sample Preparation for Spectroscopic Analysis
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NMR: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into an NMR tube.
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IR: For ATR-IR, place a small amount of the solid sample directly on the ATR crystal and apply pressure. For KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent disk.
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Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization method (e.g., ESI, EI).
Visualizations
Caption: General experimental workflow from synthesis to analysis.
Caption: Troubleshooting flowchart for unexpected spectroscopic data.
Caption: Simplified Hantzsch thiazole synthesis pathway.
References
"4-(diphenylmethyl)-2-Thiazolamine" reagent purity and its impact
This guide provides technical support and troubleshooting advice for researchers, scientists, and drug development professionals working with the reagent 4-(diphenylmethyl)-2-Thiazolamine. Given that this is a specialized chemical, this guide addresses potential issues related to its purity, handling, and experimental application based on general principles of small molecule chemistry and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound and how can they affect my experiments?
A1: Potential impurities in this compound can arise from the synthetic route and storage conditions. Common impurities may include starting materials, reaction byproducts, and degradation products. These impurities can lead to erroneous experimental results, including altered biological activity, incorrect analytical readings, and non-reproducible data. It is crucial to assess the purity of each new batch of the reagent.
Q2: How can I determine the purity of my this compound sample?
A2: The purity of this compound should be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Q3: My experimental results are inconsistent. Could this be related to the purity of this compound?
A3: Yes, inconsistent experimental results are a common consequence of using a reagent with variable or insufficient purity. Impurities can interfere with the assay, inhibit or enhance the biological activity of the compound, or the compound may have degraded over time. We recommend verifying the purity of your current batch and comparing it to a new, high-purity standard if available.
Troubleshooting Guide
Issue 1: Unexpected or No Biological Activity
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Possible Cause: The compound may have degraded, or the concentration may be incorrect due to the presence of impurities.
-
Troubleshooting Steps:
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Verify Purity and Identity: Re-analyze your sample using HPLC, NMR, and MS to confirm its purity and structural integrity.
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Check Solubility: Ensure the compound is fully dissolved in your chosen solvent. Incomplete dissolution can lead to a lower effective concentration.
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Use a Positive Control: Run the experiment with a known active compound to ensure the assay is performing as expected.
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Issue 2: High Background Signal in an Assay
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Possible Cause: Fluorescent or colored impurities in the this compound sample can interfere with signal detection in many biological assays.
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Troubleshooting Steps:
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Run a Blank: Analyze a sample containing only the solvent and your reagent (without the biological components of the assay) to check for background signal.
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Purify the Reagent: If significant background is observed, consider purifying the compound using techniques like flash chromatography or recrystallization.
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. The exact conditions may need to be optimized for your specific instrument and column.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute as necessary.
Data Presentation: Example HPLC Purity Analysis
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| Lot A | 15.2 | 98.5 | 98.5% |
| Lot B | 15.3 | 95.1 | 95.1% |
| Lot C | 15.2 | 99.2 | 99.2% |
Visualizations
Caption: Experimental workflow for quality control and application of this compound.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Synthesis & Scale-Up of 4-(diphenylmethyl)-2-Thiazolamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(diphenylmethyl)-2-Thiazolamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound, which is typically synthesized via the Hantzsch thiazole synthesis. The primary reactants for this synthesis are 1-halo-3,3-diphenylpropan-2-one and thiourea.
Diagram of the General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of starting materials | Verify the purity of 1-halo-3,3-diphenylpropan-2-one and thiourea using appropriate analytical techniques (e.g., NMR, melting point). | Use of pure starting materials should lead to an increase in product yield. |
| Incorrect reaction temperature | Optimize the reaction temperature. Hantzsch synthesis can be sensitive to temperature fluctuations. Start with a literature-recommended temperature for similar thiazole syntheses and then systematically vary it. | An optimal temperature will maximize the reaction rate while minimizing the formation of byproducts. |
| Inappropriate solvent | Screen different solvents. Alcohols (e.g., ethanol, methanol) are commonly used. The choice of solvent can significantly impact reactant solubility and reaction rate. | An ideal solvent will fully dissolve the reactants and facilitate the reaction, leading to a higher yield. |
| Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | Ensuring the reaction goes to completion will maximize the yield of the desired product. |
Issue 2: Presence of Significant Impurities or Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side reactions due to incorrect stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone. | Optimized stoichiometry will minimize unreacted starting materials and side products in the crude mixture. |
| Formation of isomeric byproducts | The Hantzsch synthesis can sometimes yield isomeric thiazole products.[1] Adjusting the reaction conditions, such as pH (acidic vs. neutral), may favor the formation of the desired isomer. | Altered reaction conditions can improve the regioselectivity of the cyclization, leading to a purer product. |
| Degradation of product or reactants | If the reaction is run at too high a temperature or for too long, degradation can occur. Re-evaluate the reaction temperature and time based on reaction monitoring. | Milder reaction conditions can prevent the degradation of starting materials and the final product. |
Diagram of the Hantzsch Thiazole Synthesis Pathway
Caption: Reaction pathway for the Hantzsch synthesis of this compound.
Issue 3: Difficulties in Product Purification and Isolation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is an oil or does not crystallize easily | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a viable alternative. | A suitable purification method will yield the product in a solid, crystalline form with high purity. |
| Co-precipitation of impurities | During work-up, ensure the pH is carefully controlled during any neutralization steps to prevent the co-precipitation of impurities with the product. | A cleaner crude product will be obtained, simplifying the final purification step. |
| Product is thermally unstable | If using distillation for solvent removal, employ reduced pressure to lower the boiling point and avoid thermal degradation of the product. | The structural integrity of the final product will be maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis.[2][3][4] This involves the reaction of an α-haloketone, specifically 1-halo-3,3-diphenylpropan-2-one, with thiourea.
Q2: What are the key parameters to control during the scale-up of this synthesis?
A2: When scaling up, the following parameters are critical:
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Heat Transfer: Ensure efficient heat dissipation as the reaction is often exothermic. Inadequate heat control can lead to side reactions and impurities.
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Mass Transfer: Effective mixing is crucial to maintain a homogeneous reaction mixture and ensure consistent reaction rates.
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Addition Rates: The rate of addition of reactants should be carefully controlled to manage the reaction exotherm.
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Work-up and Isolation Procedures: Procedures that work well in the lab, such as extraction and filtration, may need to be adapted for larger-scale equipment.
Q3: Are there any specific safety precautions to consider for this synthesis?
A3: Yes. The α-haloketone starting material is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may also generate acidic byproducts, so care should be taken during the work-up and quenching steps.
Q4: How can I improve the purity of my final product?
A4: To improve purity:
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Start with high-purity reactants.
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Optimize reaction conditions (temperature, solvent, reaction time) to minimize byproduct formation.
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Employ an effective purification strategy. Recrystallization from a suitable solvent is often the first choice. If that is not effective, column chromatography over silica gel can be used.
Q5: Can microwave-assisted synthesis be used for this reaction?
A5: Microwave-assisted Hantzsch synthesis has been shown to be effective for other 2-aminothiazole derivatives, often leading to shorter reaction times and improved yields.[5] This could be a viable option for the synthesis of this compound, particularly for rapid small-scale syntheses and library generation.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on the Hantzsch thiazole synthesis and should be optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in a suitable solvent such as ethanol.
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Reactant Addition: To the stirred solution, add 1-halo-3,3-diphenylpropan-2-one (1 equivalent).
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Reaction: Heat the reaction mixture to reflux (typically around 78°C for ethanol) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture over crushed ice or into cold water to precipitate the crude product.
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Neutralization: If the reaction medium is acidic, neutralize it with a base such as sodium bicarbonate solution until the pH is approximately 7-8.
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Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. synarchive.com [synarchive.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of 4-(diphenylmethyl)-2-Thiazolamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 4-(diphenylmethyl)-2-Thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for 4-aryl-2-aminothiazole derivatives, including this compound, are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on protocols for structurally similar compounds, polar solvents are generally effective. Alcohols such as ethanol and methanol are common choices.[1] For less polar impurities, a two-solvent system, such as dichloromethane/n-pentane or ethyl acetate/hexane, can also be effective.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling. To resolve this, try using a more dilute solution by adding more of the hot solvent. Alternatively, switch to a solvent system where the compound is less soluble at higher temperatures or employ a two-solvent recrystallization method.
Q4: What are the recommended stationary and mobile phases for column chromatography of this compound?
A4: Standard silica gel (70-230 mesh) is a common stationary phase for the purification of 2-aminothiazole derivatives.[2] The mobile phase is typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate.[3] To prevent peak tailing, which is common with amines on silica gel, a small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the mobile phase.[3]
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is the standard method for monitoring the purification process.[4] A suitable TLC solvent system for 4-aryl-2-aminothiazole derivatives is a mixture of ethyl acetate and petroleum ether (e.g., 1:3 or 1:4)[3], or chloroform and methanol (e.g., 9:1 v/v)[1]. The spots can often be visualized under UV light or by using an iodine chamber.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., switch from isopropanol to ethanol or methanol). |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Alternatively, add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear and cool again. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. | Cool the solution in an ice bath or refrigerator to maximize crystal formation. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Purified product is still impure. | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities have similar solubility, a second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| Significant peak tailing. | The basic amine group is interacting with acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to your mobile phase to neutralize the acidic sites on the silica. |
| Poor separation of the product from impurities. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[5] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution (Optional): If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Validation & Comparative
A Comparative Analysis of 4-(Diphenylmethyl)-2-Thiazolamine and Other Thiazole Derivatives in Preclinical Research
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the preclinical data for several 4-substituted-2-aminothiazole derivatives, offering researchers and drug development professionals a data-driven perspective on their potential. While specific biological data for 4-(diphenylmethyl)-2-Thiazolamine is not extensively available in the public domain, we will explore the structure-activity relationships of analogous compounds to extrapolate its potential profile and compare it with well-characterized thiazole derivatives.
Comparative Biological Activity of Thiazole Derivatives
The following table summarizes the in vitro and in vivo activities of selected 4-substituted-2-aminothiazole derivatives across different therapeutic areas. This comparative data highlights how modifications at the 4-position of the thiazole ring can significantly influence biological activity.
| Compound/Derivative | Target/Assay | Activity Metric (IC50/MIC/Inhibition %) | Therapeutic Area | Reference |
| 4-(4-Fluorophenyl)-2-aminothiazole derivative | Tubulin Polymerization Inhibition | IC50: 3.3 µM | Anticancer | [1] |
| MCF-7 (Breast Cancer) Cell Line | IC50: 0.48 µM | Anticancer | [1] | |
| A549 (Lung Cancer) Cell Line | IC50: 0.97 µM | Anticancer | [1] | |
| 4-(4-cyanophenyl)thiazole derivative (Compound 6) | Akt Enzyme Inhibition | Significant Inhibition | Anticancer | [2] |
| C6 (Glioma) Cell Line | IC50: 3.83 µg/mL | Anticancer | [2] | |
| A549 (Lung Cancer) Cell Line | IC50: 12.0 µg/mL | Anticancer | [2] | |
| Nitro-substituted thiazole derivative | Carrageenan-induced rat paw edema | 44% inhibition | Anti-inflammatory | [3] |
| 2-Amino-4-arylthiazole derivatives | Staphylococcus aureus | MIC: 31.25 µg/ml | Antimicrobial | [4] |
| Pseudomonas glycinea | MIC: 31.25 µg/ml | Antimicrobial | [4] | |
| 4-(4-hydroxy-3-methoxyphenyl)-2-aminothiazole (CX-35) | Cyclooxygenase-2 (COX-2) | PGE2 production reduction comparable to NS 398 | Anti-inflammatory | [5] |
| Thiazole-based chalcone (Compound 2e) | Tubulin Polymerization Inhibition | IC50: 7.78 μM | Anticancer | [6] |
| OVCAR-3 (Ovarian Cancer) Cell Line | GI50: 1.55 µM | Anticancer | [6] | |
| MDA-MB-468 (Breast Cancer) Cell Line | GI50: 2.95 µM | Anticancer | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented above.
Anticancer Activity Assessment
1. MTT Assay for Cytotoxicity:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye, MTT, to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours.
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]
-
2. Tubulin Polymerization Inhibition Assay:
-
Principle: This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules, a critical process in cell division.
-
Protocol:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[1]
-
Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This in vivo model is used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.
-
Protocol:
-
A group of rats is pre-treated with the test compound or a standard anti-inflammatory drug (e.g., indomethacin) at a specific dose.
-
After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3]
-
Antimicrobial Activity Assessment
Agar Well Diffusion Method:
-
Principle: This method is used to determine the antimicrobial susceptibility of microorganisms to a test compound. The compound diffuses from a well through the agar and inhibits the growth of the microorganism, creating a zone of inhibition.
-
Protocol:
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is uniformly spread on the surface of an agar plate.
-
Wells of a specific diameter are punched into the agar.
-
A known concentration of the test compound is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism to grow.
-
The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding.
Caption: Workflow for Anticancer Drug Discovery with Thiazole Derivatives.
Caption: COX-2 Inhibition Pathway by Anti-inflammatory Thiazole Derivatives.
Conclusion
The 2-aminothiazole scaffold represents a versatile platform for the development of potent therapeutic agents. The presented data underscores the critical role of the substituent at the 4-position in determining the biological activity profile of these compounds. While the specific diphenylmethyl substitution of this compound remains to be fully elucidated, the comparative analysis of its analogues with phenyl and substituted phenyl groups suggests a high potential for biological activity. Further investigation into derivatives with bulky, lipophilic groups at the 4-position is warranted to explore their therapeutic potential fully. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the design and execution of future studies in this promising area of drug discovery.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Biological Activity of 4-(diphenylmethyl)-2-Thiazolamine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct biological activity data for 4-(diphenylmethyl)-2-Thiazolamine is limited in publicly available research. This guide provides a comparative analysis of the biological activities of structurally related 2-aminothiazole derivatives, a class of compounds known for a wide spectrum of pharmacological effects. By examining the anticancer, antimicrobial, and antioxidant properties of analogous compounds, we can infer the potential therapeutic applications of this compound. This document summarizes quantitative data from various studies, details the experimental protocols used, and provides visual representations of key experimental workflows to aid in further research and drug development.
Introduction to 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4][5] The versatility of this heterocyclic amine allows for substitutions at various positions, leading to a broad range of pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Given the absence of specific data for this compound, this guide focuses on the biological activities of 2-aminothiazole derivatives with substitutions at the 4-position, providing a relevant comparative framework.
Comparative Anticancer Activity
Several 2-aminothiazole derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-substituted-2-aminothiazole analogs.
Table 1: In Vitro Anticancer Activity of 4-Substituted-2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-4-phenylthiazole derivative 10 | HT29 (Colon) | 2.01 | [6] |
| 2-amino-4-phenylthiazole derivative 5b | HT29 (Colon) | 2.01 | [7] |
| 2-amino-4-phenylthiazole derivative 5b | A549 (Lung) | 8.64 | [7] |
| 2-amino-4-phenylthiazole derivative 5b | HeLa (Cervical) | 6.05 | [7] |
| 2-amino-4-phenylthiazole derivative 5b | Karpas299 (Lymphoma) | 13.87 | [7] |
| 4-(4-chlorophenyl)-2-aminothiazole derivative 17b | NUGC (Gastric) | < 10 | [8] |
| 4-(4-chlorophenyl)-2-aminothiazole derivative 17b | DLD1 (Colon) | < 10 | [8] |
| 4-(4-chlorophenyl)-2-aminothiazole derivative 17b | HEPG2 (Liver) | < 10 | [8] |
| 4-(4-chlorophenyl)-2-aminothiazole derivative 17b | MCF-7 (Breast) | < 10 | [8] |
| 4-phenylthiazol-2-amine derived compound 9 | MCF-7 (Breast) | > Doxorubicin | [9] |
| 4-phenylthiazol-2-amine derived compound 14a | MCF-7 (Breast) | > Doxorubicin | [9] |
Comparative Antimicrobial Activity
The 2-aminothiazole core is also present in various antimicrobial agents. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aminothiazole derivatives against different microbial strains.
Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-amino-4-phenylthiazole | Mycobacterium tuberculosis H37Ra | > 250 | [10] |
| N-(4-phenylthiazol-2-yl)picolinamide | Mycobacterium tuberculosis H37Ra | 6.25 | [10] |
| 2-amino-substituted 4-coumarinylthiazole 3g | Staphylococcus aureus | 32-256 | [11] |
| 2-amino-substituted 4-coumarinylthiazole 5a | Staphylococcus aureus | 32-256 | [11] |
| 2-amino-substituted 4-coumarinylthiazole 3g | Bacillus subtilis | 32-256 | [11] |
| 2-amino-substituted 4-coumarinylthiazole 5a | Bacillus subtilis | 32-256 | [11] |
| Functionally substituted 2-aminothiazole 8 | Enterococcus cloacae | Potent | [12] |
| Functionally substituted 2-aminothiazole 1 | Trichophyton viride | Potent | [12] |
Comparative Antioxidant Activity
Certain 2-aminothiazole derivatives have been investigated for their ability to scavenge free radicals, indicating potential as antioxidants. The following table summarizes the antioxidant activity of selected derivatives.
Table 3: In Vitro Antioxidant Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | DPPH Radical Scavenging | Significant | [13] |
| Novel aminothiazole with 4-chlorophenyl substituent | DPPH Radical Scavenging | Active | [14] |
| Novel aminothiazole with 4-trifluoromethylphenyl substituent | DPPH Radical Scavenging | Active | [14] |
| Novel aminothiazole with 4-phenyl substituent | DPPH Radical Scavenging | Active | [14] |
| Novel aminothiazole with 4-fluorophenyl substituent | DPPH Radical Scavenging | Active | [14] |
| Novel aminothiazole with 4-cianophenyl substituent | DPPH Radical Scavenging | Active | [14] |
Experimental Protocols
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[17] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[16]
-
Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][17]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[15][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to reduce background noise.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22][23]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a specified incubation period.[21]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[21]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[20]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[24][25][26][27][28]
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[25][28]
Procedure:
-
Sample Preparation: Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).[25]
-
Reaction Mixture: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[25]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[25]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[25] The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Conclusion
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 9. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 14. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 26. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. marinebiology.pt [marinebiology.pt]
Validating the Synthesis of 4-(diphenylmethyl)-2-Thiazolamine: A Spectral Analysis Comparison
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative framework for validating the synthesis of 4-(diphenylmethyl)-2-Thiazolamine through a detailed examination of its expected spectral data against a well-characterized alternative, 2-amino-4-phenylthiazole.
Synthesis Overview
The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. For the target compound, this compound, the proposed synthesis would involve the reaction of 1-bromo-3,3-diphenylpropan-2-one with thiourea. As a comparative alternative, the synthesis of 2-amino-4-phenylthiazole is presented, which is prepared by the reaction of 2-bromoacetophenone with thiourea.[1][2][3]
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
1-bromo-3,3-diphenylpropan-2-one
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve 1-bromo-3,3-diphenylpropan-2-one (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Synthesis of 2-amino-4-phenylthiazole (Alternative)[4]
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Reflux the mixture at 78°C, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the mixture and pour it over crushed ice to precipitate the product.
-
Filter the resulting solid, wash with water, and recrystallize from hot ethanol to yield 2-amino-4-phenylthiazole.[4]
Spectral Analysis and Data Comparison
The structural identity and purity of the synthesized compounds are confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Below is a comparison of the expected spectral data for this compound and the reported data for 2-amino-4-phenylthiazole.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~7.20-7.40 (m, 10H, Ar-H), ~6.50 (s, 1H, thiazole-H), ~5.50 (s, 1H, CH), ~5.00 (s, 2H, NH₂) |
| 2-amino-4-phenylthiazole | 7.78 (m, 2H), 7.51 (m, 3H), 6.89 (s, 1H), 5.97 (s, 2H)[4] |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.
| Compound | Expected Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~168 (C=N), ~150 (C-NH₂), ~140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~105 (thiazole-CH), ~45 (CH) |
| 2-amino-4-phenylthiazole | 167.9, 150.8, 134.8, 128.7, 128.0, 125.9, 103.2 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend) |
| 2-amino-4-phenylthiazole | 3420, 3210, 3130, 1575, 1520[4] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (M⁺) m/z |
| This compound (Predicted) | 266 |
| 2-amino-4-phenylthiazole | 176[5] |
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflow.
Caption: Synthesis and spectral validation workflow for this compound.
Caption: Synthesis and spectral data for the reference compound, 2-amino-4-phenylthiazole.
By comparing the experimentally obtained spectral data of the synthesized this compound with the predicted values and the data from the known analogue, 2-amino-4-phenylthiazole, researchers can confidently validate the successful synthesis and structural integrity of the target compound.
References
"4-(diphenylmethyl)-2-Thiazolamine" comparison of different synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 4-(diphenylmethyl)-2-Thiazolamine, a molecule of interest in medicinal chemistry. The routes are based on established chemical principles, primarily the Hantzsch thiazole synthesis. While specific experimental data for this exact compound is limited in publicly available literature, this document outlines the most probable synthetic pathways, offering detailed hypothetical protocols and a basis for experimental design.
Comparison of Synthetic Routes
The synthesis of this compound can be primarily approached via the well-established Hantzsch thiazole synthesis. This methodology involves the condensation of an α-haloketone with a thiourea derivative. Variations in the preparation of the key α-haloketone intermediate can be considered as distinct routes.
| Parameter | Route 1: Direct Bromination of Diphenylacetone | Route 2: Synthesis from Diphenylacetic Acid |
| Starting Materials | Diphenylacetone, Bromine, Thiourea | Diphenylacetic acid, Oxalyl chloride, Diazomethane, HBr, Thiourea |
| Number of Steps | 2 | 4 |
| Key Intermediates | 1-Bromo-3,3-diphenylpropan-2-one | Diphenylacetyl chloride, 1-Diazo-3,3-diphenylpropan-2-one, 1-Bromo-3,3-diphenylpropan-2-one |
| Potential Yield | Moderate to Good (Estimated) | Potentially higher overall yield due to controlled reactions (Estimated) |
| Reagent Toxicity | High (Bromine is highly corrosive and toxic) | High (Diazomethane is explosive and toxic) |
| Scalability | Potentially challenging due to the handling of bromine | Feasible with appropriate safety measures for diazomethane |
| Purification | Crystallization, Column chromatography | Column chromatography for intermediates and final product |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis via Direct Bromination
This route involves the direct bromination of diphenylacetone to form the key intermediate, 1-bromo-3,3-diphenylpropan-2-one, followed by cyclization with thiourea.
Step 1: Synthesis of 1-Bromo-3,3-diphenylpropan-2-one
-
Dissolve diphenylacetone (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the red-brown color of bromine disappears.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,3-diphenylpropan-2-one.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 1-bromo-3,3-diphenylpropan-2-one (1 equivalent) in ethanol.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Route 2: Hantzsch Thiazole Synthesis via Arndt-Eistert Homologation
This route prepares the α-bromoketone intermediate from diphenylacetic acid using the Arndt-Eistert reaction, which can offer better control and potentially higher yields.
Step 1: Synthesis of Diphenylacetyl chloride
-
To a solution of diphenylacetic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours until the gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain diphenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Diazo-3,3-diphenylpropan-2-one
-
Dissolve diphenylacetyl chloride (1 equivalent) in a dry, inert solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2-3 equivalents) with vigorous stirring. Caution: Diazomethane is explosive and highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.
Step 3: Synthesis of 1-Bromo-3,3-diphenylpropan-2-one
-
Dissolve the crude 1-diazo-3,3-diphenylpropan-2-one (1 equivalent) in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution to 0 °C.
-
Slowly bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise until the nitrogen evolution ceases.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,3-diphenylpropan-2-one.
-
Purify by column chromatography.
Step 4: Synthesis of this compound
-
Follow the same procedure as described in Step 2 of Route 1.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Route 1: Hantzsch synthesis via direct bromination.
Caption: Route 2: Hantzsch synthesis via Arndt-Eistert homologation.
A Guide to Characterizing the Cross-Reactivity of Novel 2-Aminothiazole Derivatives: A Case Study Approach with 4-(diphenylmethyl)-2-Thiazolamine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no specific cross-reactivity studies or identified biological targets for the compound "4-(diphenylmethyl)-2-Thiazolamine" have been published. Therefore, this guide provides a generalized framework for assessing the selectivity of novel 2-aminothiazole derivatives, using this compound as a hypothetical subject for investigation. The experimental data presented in the tables are illustrative templates to be populated with actual research findings.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2][3][4] Derivatives have shown a wide array of activities, including but not limited to, inhibition of kinases, anti-inflammatory effects, and antimicrobial properties. Given this background, a thorough cross-reactivity assessment is crucial to determine the selectivity and potential off-target effects of any new derivative.
Proposed Experimental Workflow for Cross-Reactivity Profiling
A logical and staged approach is recommended to efficiently determine the primary target and the broader selectivity profile of a novel compound like this compound. The following workflow outlines a typical process from initial broad screening to more focused validation.
References
In-Depth Efficacy Analysis of 4-(diphenylmethyl)-2-Thiazolamine: A Comparative Guide
A definitive comparison of the efficacy of 4-(diphenylmethyl)-2-Thiazolamine against known inhibitors or activators is not feasible at this time due to a lack of specific biological target identification for this compound in publicly available scientific literature.
Extensive searches for "this compound" have not yielded a specific, well-characterized molecular target or a precise mechanism of action. The available research focuses on the broader class of 2-aminothiazole derivatives, which are known to exhibit a wide array of biological activities. However, this general information does not provide the specific data required for a direct, quantitative comparison of the named compound with established modulators of a particular biological pathway.
The Landscape of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a common feature in many biologically active compounds, demonstrating a diverse range of effects, including:
-
Antimicrobial Activity: Many 2-aminothiazole derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents.
-
Anticancer Properties: This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: Some derivatives have shown promise as anti-inflammatory agents, though the specific mechanisms can vary.
-
Antiviral and Antiprotozoal Activity: Research has also explored the potential of these compounds in combating viral and protozoal infections.
While this body of research underscores the therapeutic potential of the 2-aminothiazole core, the biological effects are highly dependent on the specific substitutions made to the thiazole ring. The diphenylmethyl group at the 4-position of the thiazole ring in the compound of interest would confer specific properties that cannot be extrapolated from the general activities of the broader class.
The Path Forward: Target Identification and Efficacy Studies
To conduct a meaningful comparative analysis as requested, the following steps would be necessary:
-
Biological Target Identification: The primary and any secondary biological targets of this compound would need to be identified through screening assays against a panel of known enzymes, receptors, or other protein targets.
-
Mechanism of Action Elucidation: Once a target is identified, further studies would be required to understand how the compound interacts with its target—whether it acts as an inhibitor, activator, or another type of modulator.
-
Quantitative Efficacy Assessment: Standard assays would then be employed to determine key quantitative measures of efficacy, such as:
-
IC50/EC50: The half-maximal inhibitory or effective concentration.
-
Ki: The inhibition constant.
-
Percentage of Inhibition/Activation: The degree of modulation at a specific concentration.
-
-
Comparative Analysis: With this data in hand, a direct comparison could be made against well-characterized inhibitors or activators of the same target.
Below is a conceptual workflow for such a research endeavor.
Figure 1. A generalized workflow for the identification and comparative efficacy assessment of a novel compound.
Without the foundational data from the initial "Target Identification" phase for this compound, a comprehensive and objective comparison guide cannot be produced. The scientific community awaits further research to elucidate the specific biological activities of this particular molecule.
Benchmarking 4-(diphenylmethyl)-2-Thiazolamine Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical compound 4-(diphenylmethyl)-2-Thiazolamine against established commercial drugs that share its core 2-aminothiazole scaffold. The 2-aminothiazole moiety is a key pharmacophore present in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities.[1][2][3] This document outlines the potential therapeutic applications of a novel thiazolamine derivative by benchmarking it against leaders in oncology, virology, and inflammatory response modulation.
Executive Summary
While "this compound" is a novel investigational compound, its structural similarity to existing drugs suggests potential efficacy in several therapeutic areas. This guide compares its theoretical performance profile against three commercial standards:
-
Dasatinib: A potent tyrosine kinase inhibitor used in cancer therapy.[4][5][6][7][8]
-
Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[9][10][11][12]
-
Famotidine: A histamine H2 receptor antagonist used to treat gastrointestinal inflammatory conditions.[13][14][15][16]
The following sections detail the comparative analysis based on established in vitro assays, providing a framework for the initial characterization and potential positioning of "this compound" in a drug discovery pipeline.
Comparative Performance Data
The following tables summarize the expected outcomes from key in vitro assays, providing a quantitative comparison between "this compound" and the selected commercial standards. The data for the investigational compound is presented as a hypothetical target profile.
Table 1: Anticancer Activity - Kinase Inhibition and Cytotoxicity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Viability (MTT Assay) IC50 (µM) |
| This compound | e.g., Src, Abl | Target: <10 | e.g., K562 | Target: <5 |
| Dasatinib | BCR-ABL, SRC family kinases | <1 | K562 | ~0.01-0.1 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K562 is a human chronic myelogenous leukemia cell line.
Table 2: Anti-inflammatory Activity - Nitric Oxide Inhibition
| Compound | Cell Line | LPS-induced NO Production IC50 (µM) |
| This compound | RAW 264.7 | Target: <20 |
| Famotidine | RAW 264.7 | >100 (Not its primary mechanism) |
RAW 264.7 is a murine macrophage cell line commonly used to screen for anti-inflammatory compounds. LPS (Lipopolysaccharide) is used to induce an inflammatory response.
Table 3: Antiviral Activity - Plaque Reduction Assay
| Compound | Virus | Cell Line | EC50 (µM) |
| This compound | e.g., Influenza, Dengue | e.g., MDCK, Vero | Target: <15 |
| Ritonavir | HIV-1 | MT-4 | ~0.02 |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. MDCK (Madin-Darby Canine Kidney) and Vero cells are commonly used for virology studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reagents: Recombinant kinase (e.g., Src, Abl), appropriate peptide substrate, ATP, and test compound ("this compound" or Dasatinib).
-
Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in a kinase reaction buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
Kinase activity is quantified by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay or radioisotope labeling ([³²P]-ATP).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the compound.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., K562) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is determined by plotting cell viability (%) against the log concentration of the compound.
Anti-inflammatory Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.[21][22][23][24][25]
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are plated in a 96-well plate and incubated.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Data Analysis: The IC50 value for NO production inhibition is calculated.
Antiviral Plaque Reduction Assay
This assay is the gold standard for determining the effectiveness of an antiviral compound by measuring the reduction in viral plaques.[26][27][28][29]
Protocol:
-
Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza) is prepared in a multi-well plate.
-
Virus and Compound Incubation: A known titer of the virus is incubated with serial dilutions of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.
-
Incubation and Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by Dasatinib and a general workflow for in vitro compound screening.
Caption: Dasatinib's mechanism of action.
Caption: A general workflow for in vitro compound screening.
Conclusion
This comparative guide serves as a foundational document for the preclinical evaluation of "this compound". By benchmarking against the diverse activities of Dasatinib, Ritonavir, and Famotidine, a strategic pathway for its development can be delineated. The provided experimental protocols offer a clear roadmap for the initial in vitro characterization of this promising novel compound. The diphenylmethyl moiety suggests a potential for high lipophilicity and unique binding characteristics that warrant thorough investigation across multiple therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ritonavir - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Determination of inflammatory in RAW 264.7 cells using nitric oxide assay [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thaiscience.info [thaiscience.info]
- 26. bioagilytix.com [bioagilytix.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of 4-(diphenylmethyl)-2-Thiazolamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the cellular target engagement of the novel compound, 4-(diphenylmethyl)-2-Thiazolamine. Due to the absence of publicly available data on the specific biological target of this compound, this document presents a hypothetical case study. Here, we postulate that this compound targets a ubiquitous cellular kinase, "Kinase X," and compare its target engagement profile with a known inhibitor, "Alternative Compound A," using established biophysical techniques.
Introduction to Target Engagement
Confirming that a compound binds to its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to rationalize downstream cellular effects. This guide explores two powerful and widely used label-free methods for assessing target engagement in intact cells: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).
Comparative Analysis of Target Engagement Assays
We present a hypothetical comparative analysis of this compound and Alternative Compound A in engaging Kinase X using CETSA and DARTS.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
The CETSA method relies on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature (Tm). The shift in Tm (ΔTm) is indicative of target engagement.
| Compound | Concentration (µM) | Apparent Tm of Kinase X (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.1 | - |
| This compound | 1 | 54.3 | 2.2 |
| 10 | 58.7 | 6.6 | |
| 50 | 61.2 | 9.1 | |
| Alternative Compound A | 1 | 53.5 | 1.4 |
| 10 | 56.8 | 4.7 | |
| 50 | 59.1 | 7.0 |
Table 2: Drug Affinity Responsive Target Stability (DARTS) Data
DARTS is based on the principle that ligand binding can protect a protein from proteolytic degradation. The amount of protected protein is quantified relative to a vehicle control.
| Compound | Concentration (µM) | Protease (Pronase) Concentration (µg/mL) | % Kinase X Protection |
| Vehicle (DMSO) | - | 1 | 0 |
| This compound | 1 | 1 | 25 |
| 10 | 1 | 68 | |
| 50 | 1 | 85 | |
| Alternative Compound A | 1 | 1 | 15 |
| 10 | 1 | 55 | |
| 50 | 1 | 72 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound, Alternative Compound A, or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes and heat individually to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the soluble levels of Kinase X by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Kinase X as a function of temperature. Determine the apparent Tm from the midpoint of the melting curve.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Harvest untreated HEK293 cells and lyse in M-PER buffer supplemented with protease inhibitors.
-
Compound Incubation: Aliquot cell lysates and incubate with varying concentrations of this compound, Alternative Compound A, or vehicle (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Add a low concentration of Pronase (e.g., 1 µg/mL) to each lysate and incubate for 30 minutes at 25°C. Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the protein digests by SDS-PAGE and analyze the amount of full-length Kinase X remaining by Western blotting.
-
Data Analysis: Quantify the band intensities and calculate the percentage of Kinase X protection relative to the vehicle-treated, protease-digested sample.
Visualizing Workflows and Pathways
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Caption: Hypothetical signaling pathway involving Kinase X and its inhibition.
Conclusion
Both CETSA and DARTS are powerful, label-free methods to confirm the direct binding of a compound to its cellular target. The hypothetical data presented here for this compound suggests a dose-dependent stabilization of Kinase X, indicative of target engagement. When compared to Alternative Compound A, this compound demonstrates a greater thermal shift and higher protection from proteolysis at equivalent concentrations, suggesting a potentially higher affinity or different binding kinetics for Kinase X in a cellular context. These assays provide a robust framework for validating the cellular mechanism of action of novel compounds and for prioritizing candidates in drug discovery pipelines.
Independent Verification of Published Results for 4-(diphenylmethyl)-2-Thiazolamine: A Comparative Analysis
An extensive review of scientific literature reveals a notable absence of published research specifically focused on the synthesis, characterization, and biological evaluation of 4-(diphenylmethyl)-2-Thiazolamine. While the broader class of 2-aminothiazole derivatives has been the subject of considerable investigation, data pertaining to the diphenylmethyl substituted variant remains elusive. This guide, therefore, serves to highlight the general landscape of 2-aminothiazole research as a proxy for understanding the potential context of this compound, should data become available.
General Synthesis of 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives typically follows the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Potential Biological Activities of 2-Aminothiazole Derivatives
Research into various substituted 2-aminothiazoles has revealed a wide spectrum of biological activities. This suggests that this compound, by virtue of its core structure, may also exhibit interesting pharmacological properties. The table below summarizes the activities observed in structurally related compounds.
| Biological Activity | Key Findings for 2-Aminothiazole Derivatives |
| Anticancer | Derivatives have shown efficacy against various cancer cell lines. Some compounds act as inhibitors of specific kinases involved in tumor progression. |
| Antimicrobial | Broad-spectrum antibacterial and antifungal activities have been reported for numerous 2-aminothiazole analogs. |
| Anti-inflammatory | Certain derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of inflammatory mediators. |
| Antiviral | Some 2-aminothiazole compounds have been identified as potential antiviral agents, including activity against HIV. |
Postulated Signaling Pathway Involvement
Given the frequent role of 2-aminothiazole derivatives as kinase inhibitors in cancer, a hypothetical signaling pathway diagram is presented below. This illustrates a common mechanism of action where a compound inhibits a kinase, thereby blocking downstream signaling that promotes cell proliferation.
Hypothetical Kinase Inhibition Pathway
Caption: Postulated mechanism of action via kinase inhibition.
Conclusion
While this guide provides a framework for understanding the potential synthesis and activity of this compound based on its chemical class, it is crucial to reiterate the absence of specific published data for this compound. The information presented is based on research into structurally related 2-aminothiazole derivatives. Any definitive claims regarding the properties and performance of this compound would necessitate dedicated experimental investigation. Researchers interested in this specific molecule are encouraged to perform de novo synthesis and biological screening to establish its unique profile.
Unveiling the Potential of 4-(diphenylmethyl)-2-Thiazolamine: A Comparative Analysis of a Promising Chemical Scaffold
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The 2-aminothiazole framework is a well-established "privileged" structure in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of the 4-(diphenylmethyl)-2-Thiazolamine scaffold, highlighting its potential advantages over similar chemical structures in the context of drug discovery.
While specific experimental data for the this compound molecule is not extensively available in public literature, by examining the structure-activity relationships (SAR) of closely related 2-aminothiazole analogs, we can infer its potential advantages and therapeutic applications. The introduction of a bulky, lipophilic diphenylmethyl group at the C4 position of the thiazole ring is a significant structural modification that can profoundly influence the compound's pharmacological profile.
Inferred Advantages of the this compound Scaffold
Based on SAR studies of similar 2-aminothiazole derivatives, the diphenylmethyl moiety is anticipated to confer several advantages:
-
Enhanced Potency and Selectivity: The large, three-dimensional nature of the diphenylmethyl group can promote specific and high-affinity interactions within the binding pockets of target proteins, particularly kinases. This can lead to increased potency and improved selectivity against off-target proteins, thereby reducing the potential for side effects.
-
Modulation of Physicochemical Properties: The lipophilic character of the diphenylmethyl group can enhance membrane permeability and oral bioavailability, crucial parameters for the development of orally administered drugs.
-
Novel Intellectual Property: The unique substitution pattern of this compound may offer opportunities for novel intellectual property in a competitive landscape of kinase inhibitors and other therapeutic agents.
Comparative Analysis with Alternative Scaffolds
To contextualize the potential of this compound, it is useful to compare it with other well-known chemical scaffolds used in similar therapeutic areas, such as kinase inhibition.
| Feature | This compound (Inferred) | 4-Anilinoquinazoline (e.g., Gefitinib) | Aminopyrimidine (e.g., Imatinib) |
| Core Scaffold | 2-Aminothiazole | Quinazoline | Aminopyrimidine |
| Key Interaction | Potential for deep hydrophobic pocket interactions | H-bond with hinge region of kinases | H-bond with hinge region of kinases |
| Synthetic Accessibility | High (via Hantzsch synthesis) | Moderate to High | Moderate to High |
| Potential for Selectivity | Potentially high due to bulky substituent | Variable, can have off-target effects | Generally good, but resistance can develop |
| Known Applications | Kinase inhibition (inferred) | EGFR inhibitors (Cancer) | Bcr-Abl, c-Kit inhibitors (Cancer) |
Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies used to evaluate compounds with similar scaffolds for kinase inhibitor activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of protein kinases.
Methodology:
-
A solution of the test compound is prepared in DMSO at various concentrations.
-
The compound is incubated with the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer system.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.
-
The absorbance or fluorescence is proportional to the number of viable cells.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for understanding the complex biological systems in which new chemical entities operate.
Caption: Hypothetical binding mode of this compound in a kinase active site.
Safety Operating Guide
Navigating the Disposal of 4-(diphenylmethyl)-2-Thiazolamine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds like 4-(diphenylmethyl)-2-Thiazolamine, understanding the correct disposal procedures is paramount. While specific disposal instructions for every chemical are not always readily available, a systematic approach based on established hazardous waste management principles ensures safety and compliance.
Chemical waste is broadly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations provide a framework for the safe management of hazardous materials from their generation to their final disposal, a concept often referred to as "cradle-to-grave" responsibility[1].
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, it must be treated as a hazardous waste until proven otherwise. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and procedures. The following steps provide a general framework for its disposal:
-
Waste Identification and Characterization: The first step in managing any chemical waste is to determine if it is hazardous[2]. In the absence of specific data for this compound, assume it is hazardous. The hazards of similar thiazole compounds can include being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle it with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection[3][4][5].
-
Containerization: Use a suitable, leak-proof container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage[6][7]. The container must be compatible with the chemical, meaning it will not react with or be degraded by the waste.
-
Labeling: Proper labeling of hazardous waste containers is crucial for safety and compliance. The label should be securely attached and include the following information[6][8]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate quantity of the waste
-
The date when the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory supervisor
-
The laboratory room number
-
-
Segregation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory[7]. This area should be at or near the point of generation. It is critical to segregate incompatible waste streams to prevent dangerous reactions. Keep the waste container closed at all times except when adding waste[7][8].
-
Request for Disposal: Once the container is full or the waste is no longer being generated, a request for pickup should be submitted to your institution's EHS or hazardous waste management program[6][9]. Do not dispose of chemical waste down the drain or in the regular trash[6][10].
Hazardous Waste Characterization
To assist in the proper characterization of chemical waste, the EPA has defined several key characteristics. Researchers should evaluate whether a waste exhibits any of the following properties:
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases.[7] | Ethanol, Acetone, Xylene[7] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[7] | Hydrochloric Acid, Sodium Hydroxide[7] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases.[7] | Sodium Metal, Potassium Cyanide[7] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The EPA maintains a list of specific toxic compounds. | Based on specific EPA lists. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: A flowchart outlining the procedural steps for laboratory chemical waste disposal.
By adhering to these general principles and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.
References
- 1. dnr.mo.gov [dnr.mo.gov]
- 2. epa.gov [epa.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling 4-(diphenylmethyl)-2-Thiazolamine, categorized by the level of protection required.
| Protection Level | Equipment | Purpose |
| Primary Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls are insufficient. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes by wearing appropriate PPE.[3]
-
Prevent dust formation during handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be collected in a designated, labeled, and sealed container for chemical waste.
-
Do not dispose of down the drain or with general laboratory trash.
Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
